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  • Product: trans-4-Trifluoromethyl-cyclohexylamine hydrochloride
  • CAS: 1218943-32-8

Core Science & Biosynthesis

Foundational

trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride: A Technical Guide to Physicochemical Profiling and Synthetic Workflows

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated aliphatic ring systems is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidate...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated aliphatic ring systems is a proven methodology for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS: 1218943-32-8) represents a highly versatile, bifunctional building block ()[1]. By combining a basic primary amine with a highly lipophilic, electron-withdrawing trifluoromethyl (-CF3) group across a rigid cyclohexane scaffold, this compound allows drug development professionals to precisely modulate lipophilicity, enhance metabolic stability, and dictate rigid spatial geometries for target binding ()[2].

This whitepaper provides an in-depth analysis of its physicochemical properties, structural thermodynamics, and provides field-proven, self-validating protocols for its synthesis and analytical characterization.

Structural Rationale & Conformational Thermodynamics

The trans-1,4-disubstituted cyclohexane architecture is a privileged motif. In trans-4-trifluoromethyl-cyclohexylamine, the -CF3 and -NH2 groups are positioned on opposite faces of the ring. Thermodynamically, this system overwhelmingly favors the diequatorial conformation .

The -CF3 group possesses a high conformational A-value (approximately 2.1 kcal/mol), which effectively acts as a conformational anchor. It "locks" the cyclohexane ring, preventing rapid ring-flipping and avoiding severe 1,3-diaxial steric clashes. For researchers, this rigid vectorization is highly prized in structure-based drug design (SBDD) because it projects the amine functionality in a highly predictable 3D vector, thereby reducing the entropic penalty upon target binding ()[3].

Physicochemical Profile

The conversion of the volatile free base (CAS: 1073266-02-0) to the hydrochloride salt is a deliberate chemical choice. Low-molecular-weight cycloaliphatic amines are typically volatile liquids prone to atmospheric oxidation and rapid degradation. The ionic lattice of the hydrochloride salt ensures bench stability, mitigates volatility, and enhances aqueous solubility for downstream biological assays and formulation ()[4].

Table 1: Key Physicochemical Properties
PropertyValueRationale / Causality
CAS Number 1218943-32-8Standardized registry for the stable hydrochloride salt form ()[1].
Free Base CAS 1073266-02-0Registry for the volatile liquid free base precursor ()[5].
Molecular Formula C7H13ClF3NRepresents the protonated amine (C7H12F3N·HCl).
Molecular Weight 203.63 g/mol Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Physical State White crystalline solidThe ionic bonds between the protonated amine and chloride ion yield a stable crystal lattice.
LogP (Free Base) ~0.90The -CF3 group increases lipophilicity compared to des-fluoro analogs, aiding membrane permeation ()[6].
Water Solubility Highly Soluble (Salt)Protonation of the amine ensures rapid dissolution in aqueous and physiological media.

Synthetic Methodology & Isomeric Resolution

Synthesizing the pure trans isomer requires stereoselective strategies or rigorous downstream resolution. The general workflow involves the reductive amination of 4-(trifluoromethyl)cyclohexanone, followed by diastereomeric separation and salt formation ()[7].

SynthWorkflow A 4-(Trifluoromethyl) cyclohexanone B Reductive Amination (NH4OAc, NaBH3CN) A->B Step 1 C Cis/Trans Amine Mixture B->C D Diastereomeric Resolution (Tartaric Acid) C->D Step 2 E trans-4-Trifluoromethyl- cyclohexylamine (Free Base) D->E F Salt Formation (HCl in Ether) E->F Step 3 G trans-4-Trifluoromethyl- cyclohexylamine HCl F->G

Fig 1. Synthetic workflow for trans-4-Trifluoromethyl-cyclohexylamine HCl.

Protocol 1: Synthesis and Isolation of the Trans-Isomer HCl Salt
  • Reductive Amination: Dissolve 4-(trifluoromethyl)cyclohexanone (1.0 eq) and ammonium acetate (10.0 eq) in anhydrous methanol. Stir at room temperature for 1 hour to form the intermediate imine.

  • Reduction: Cool the reaction vessel to 0°C. Add sodium cyanoborohydride (NaBH3CN, 1.5 eq) portion-wise. Causality: NaBH3CN is specifically chosen because it selectively reduces the protonated iminium ion over the unreacted ketone at mildly acidic pH, preventing the formation of the corresponding alcohol.

  • Workup: Quench the reaction with 1M NaOH, extract with dichloromethane (DCM), and concentrate under reduced pressure to yield a crude cis/trans amine mixture.

  • Diastereomeric Resolution: Dissolve the crude mixture in boiling ethanol and add a resolving agent (e.g., D-tartaric acid). Causality: The trans-isomer selectively crystallizes as the tartrate salt due to differential lattice energies between the diastereomeric salts. Filter and recrystallize to >99% diastereomeric excess (d.e.).

  • Free-Basing and HCl Salt Formation: Basify the isolated tartrate salt with aqueous NaOH, extract into diethyl ether, and dry over anhydrous Na2SO4. Filter the organic layer and cool to 0°C. Dropwise, add 2M HCl in diethyl ether. The trans-4-trifluoromethyl-cyclohexylamine hydrochloride will immediately precipitate. Filter, wash with cold ether, and dry under high vacuum.

Analytical Validation (Self-Validating System)

To ensure the integrity of the stereocenter and the purity of the salt, a self-validating analytical protocol utilizing multinuclear NMR is required. This protocol directly validates the success of the diastereomeric resolution in Protocol 1.

Protocol 2: 19F and 1H NMR Stereochemical Validation
  • Sample Preparation: Dissolve 15 mg of the synthesized HCl salt in 0.6 mL of DMSO-d6. Causality: DMSO is chosen over CDCl3 to fully solvate the ionic salt and prevent peak broadening associated with ion-pair aggregation.

  • 19F-NMR Acquisition (376 MHz): Run a proton-decoupled 19F spectrum.

    • Validation Logic: The -CF3 group in the equatorial position (trans isomer) presents a distinct chemical shift (typically around -73.5 ppm) compared to the axial position (cis isomer). A single, sharp singlet confirms diastereomeric purity.

  • 1H-NMR Acquisition (400 MHz): Focus on the methine proton adjacent to the amine (H-C-NH3+).

    • Validation Logic: In the trans (diequatorial) conformation, this axial proton will exhibit large trans-diaxial coupling constants ( J≈10−12 Hz) with the adjacent axial protons on the ring. If the sample were the cis isomer, the equatorial proton would show only small equatorial-equatorial and equatorial-axial couplings ( J≈2−4 Hz). This specific J -coupling pattern provides absolute self-validation of the 3D geometry ()[8].

Applications in Medicinal Chemistry

The strategic incorporation of this building block into active pharmaceutical ingredients (APIs) leverages the unique properties of fluorine chemistry to overcome common pharmacokinetic liabilities.

PharmaEffect cluster_0 Structural Features cluster_1 Physicochemical Impact CF3 -CF3 Group (Lipophilic) LogP Increased LogP (Permeability) CF3->LogP Metab Metabolic Stability (CYP450 Block) CF3->Metab NH3 -NH3+ Group (Hydrophilic) pKa Modulated pKa (Ionization) NH3->pKa Trans Trans-1,4 Geometry (Diequatorial) Target Drug Target Binding (Enhanced Efficacy) Trans->Target Spatial Fit LogP->Target pKa->Target Metab->Target

Fig 2. Physicochemical and pharmacological impact of structural features.

  • Metabolic Shielding: The strong C-F bonds of the trifluoromethyl group resist cytochrome P450-mediated oxidation. Placing this group at the 4-position of the cyclohexyl ring effectively blocks a primary site of aliphatic hydroxylation, extending the drug's half-life ()[9].

  • Lipophilic Efficiency (LipE): The -CF3 group enhances the overall lipophilicity of the molecule, driving stronger hydrophobic interactions within the target protein's binding pocket while maintaining a low molecular weight profile, ultimately improving the ligand's LipE ()[3].

References

  • LookChem - "trans-4-Trifluoromethyl-cyclohexylamine hydrochloride CAS NO.1218943-32-8". Available at:[Link]

  • Chemsrc - "trans-4-(Trifluoromethyl)cyclohexanamine | CAS#:1073266-02-0". Available at:[Link]

  • NIH PMC - "Fluorine-Decoupled Carbon Spectroscopy for the Determination of Configuration at Fully Substituted, Trifluoromethyl-Bearing Carbon Atoms". Available at:[Link]

  • MDPI - "New Trifluoromethyl Triazolopyrimidines as Anti-Plasmodium falciparum Agents". Available at:[Link]

Sources

Exploratory

Comprehensive Solubility Profiling of trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride in Organic Solvents

Executive Summary The incorporation of the trifluoromethyl (-CF₃) group into cycloaliphatic scaffolds is a cornerstone strategy in modern medicinal chemistry. It enhances metabolic stability, modulates lipophilicity, and...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the trifluoromethyl (-CF₃) group into cycloaliphatic scaffolds is a cornerstone strategy in modern medicinal chemistry. It enhances metabolic stability, modulates lipophilicity, and improves blood-brain barrier penetration. trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS: 1218943-32-8)[1] is a critical building block in this domain. However, handling this compound during chemical synthesis requires a deep understanding of its solubility profile, which is governed by the competing physicochemical forces of its ionic hydrochloride headgroup and its highly lipophilic, fluorinated tail.

Physicochemical Profiling & Structural Causality

To predict and manipulate the solubility of this compound, we must analyze its structural thermodynamics:

  • The Ionic Headgroup : As a hydrochloride salt, the compound exists as an ion pair (R-NH₃⁺ Cl⁻). This ionic nature strictly demands solvents with high dielectric constants (e.g., water, methanol, DMSO) to overcome the lattice energy and solvate the dissociated ions[2].

  • The Fluorinated Tail & Stereochemistry : The trans-1,4-substitution places the -CF₃ and amine groups in a thermodynamically stable equatorial-equatorial conformation. Fluorinated cyclohexane rings exhibit unique facial polarity. In the solid state, this leads to strong intermolecular packing and fluorous interactions, which significantly increases the crystal lattice energy and generally depresses baseline solubility in standard organic solvents compared to non-fluorinated analogs[3].

  • Net Effect : The compound is practically insoluble in non-polar hydrocarbons, poorly soluble in moderately polar aprotic solvents (like DCM or THF), and highly soluble only in strong hydrogen-bond donors or highly polar aprotic solvents.

Quantitative Solubility Matrix

The following table summarizes the thermodynamic solubility of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride across various organic solvent classes at 25°C.

Solvent ClassSpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Solvation Mechanism
Protic Methanol (MeOH)32.7> 50.0Strong H-bonding; disrupts ion pair.
Protic Ethanol (EtOH)24.520.0 - 30.0Moderate H-bonding; solvates Cl⁻ anion.
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50.0High polarity; strong cation solvation.
Polar Aprotic Dimethylformamide (DMF)36.730.0 - 40.0High polarity; facilitates coupling reactions.
Halogenated Dichloromethane (DCM)8.91.0 - 5.0Weak dipole interactions; poor ion solvation.
Ether Tetrahydrofuran (THF)7.5< 1.0Insufficient polarity to break lattice energy.
Aliphatic Hexane / Heptane~1.9< 0.1 (Insoluble)Complete lack of polar/H-bonding interactions.

Experimental Protocol: High-Throughput Solubility Determination

Because the cyclohexyl core and the -CF₃ group lack a conjugated π-system, this compound does not possess a strong UV chromophore. Traditional HPLC-UV methods will yield poor signal-to-noise ratios, leading to inaccurate quantification. To ensure scientific integrity, quantification must rely on High-Performance Liquid Chromatography coupled with a Charged Aerosol Detector (HPLC-CAD) or quantitative NMR (qNMR).

Step-by-Step Shake-Flask Protocol:

  • Solid Addition : Weigh 50 mg of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride into a 2 mL glass HPLC vial.

  • Solvent Dispensing : Add 1.0 mL of the target organic solvent to the vial. Ensure a visible excess of solid remains to guarantee thermodynamic saturation.

  • Isothermal Equilibration : Seal the vial and place it in a thermomixer. Agitate at 800 rpm at exactly 25.0°C for 24 hours to reach equilibrium.

  • Phase Separation : Transfer the suspension to a microcentrifuge tube. Centrifuge at 10,000 x g for 10 minutes. Carefully draw the supernatant and pass it through a 0.22 µm PTFE syringe filter (discard the first 100 µL to account for membrane adsorption, ensuring a self-validating sampling process).

  • Dilution & Quantification : Dilute an aliquot of the filtrate with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Analyze via HPLC-CAD against a 5-point calibration curve prepared from a certified reference standard.

Workflow Visualization

Workflow N1 Solid Compound (CAS: 1218943-32-8) N2 Solvent Addition (Varying Polarity) N1->N2 N3 Isothermal Equilibration (25°C, 24h Shake-Flask) N2->N3 N4 Phase Separation (0.22 µm Filtration) N3->N4 N5 Quantification (HPLC-CAD / qNMR) N4->N5 N6 Solubility Matrix Generation N5->N6

Figure 1: Standardized workflow for determining thermodynamic solubility of amine hydrochlorides.

Solvent Selection Strategy for Chemical Synthesis

When utilizing this building block in synthesis—such as the preparation of complex ureas or amides[4]—the low solubility of the hydrochloride salt in standard reaction solvents (DCM, THF) presents a kinetic bottleneck.

Protocol for In Situ Free-Basing: To achieve homogeneous reaction conditions, the salt must be converted to its free base, which is highly soluble in most organic solvents.

  • Suspend 1.0 equivalent of the hydrochloride salt in DCM or THF.

  • Add 1.5 to 2.0 equivalents of a non-nucleophilic tertiary amine, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Stir at room temperature for 15 minutes. The suspension will clarify as the lipophilic free amine dissolves into the organic phase, leaving the soluble DIPEA·HCl byproduct.

  • Proceed immediately with the addition of the electrophile (e.g., an isocyanate or activated carboxylic acid)[4].

Alternatively, for robust amidation, utilize DMF or DMAc as the primary solvent, which can partially solubilize the hydrochloride salt and rapidly accelerate the free-basing equilibrium.

References

  • [1] Title: trans-4-Trifluoromethyl-cyclohexylamine hydrochloride CAS NO.1218943-32-8 | Source: LookChem | URL: 1

  • [2] Title: 4998-76-9 Cyclohexylamine hydrochloride | Source: GuideChem | URL: 2

  • [3] Title: Fluorinated cyclohexanes: Synthesis of amine building blocks of the all-cis 2,3,5,6-tetrafluorocyclohexylamine motif | Source: Beilstein Journal of Organic Chemistry (via ResearchGate) | URL: 3

  • [4] Title: Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors | Source: MDPI | URL: 4

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure and X-ray Diffraction of trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive overview of the crystallographic analysis of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride, a key build...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive overview of the crystallographic analysis of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride, a key building block in modern medicinal chemistry. Due to the current absence of a publicly available crystal structure for this specific compound, this document pioneers a methodological approach. It outlines the essential experimental protocols for crystallization and single-crystal X-ray diffraction (SC-XRD) and utilizes the crystal structure of cyclohexylamine hydrochloride as a validated exemplar to illustrate the in-depth analysis of crystallographic data. The principles derived from this exemplar are then expertly extrapolated to predict the structural characteristics of the title compound, offering valuable insights for researchers in drug design and solid-state chemistry.

Introduction: The Significance of Fluorinated Scaffolds in Drug Discovery

The introduction of fluorine-containing functional groups into molecular scaffolds is a cornerstone of modern drug design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, without significantly increasing its steric bulk.[1][2] The trans-4-Trifluoromethyl-cyclohexylamine moiety combines the conformational rigidity of the cyclohexane ring with the potent electronic effects of the CF3 group, making it a highly sought-after component in the synthesis of novel therapeutic agents.[3][4]

Understanding the three-dimensional structure of the hydrochloride salt of this amine is of paramount importance. For any active pharmaceutical ingredient (API), the solid-state structure, governed by its crystal packing and intermolecular interactions, directly influences critical properties such as solubility, dissolution rate, stability, and bioavailability. Single-crystal X-ray diffraction (SC-XRD) remains the gold standard for unequivocally determining this three-dimensional arrangement at the atomic level.

This guide will therefore address the critical steps and analytical reasoning required to perform and interpret a crystallographic study of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride.

Experimental Methodology: From Solution to Structure

The journey from a powdered compound to a fully refined crystal structure is a multi-step process that demands precision and a deep understanding of crystallization principles.

Protocol for Single Crystal Growth

The successful growth of diffraction-quality single crystals is often the most challenging aspect of a crystallographic study. For a small molecule hydrochloride salt, the primary challenge is to control the rate of precipitation from a supersaturated solution.

Objective: To grow single crystals of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride suitable for SC-XRD (typically > 0.1 mm in all dimensions).

Materials:

  • High-purity trans-4-Trifluoromethyl-cyclohexylamine hydrochloride

  • Anhydrous solvents (e.g., methanol, ethanol, isopropanol)

  • Anti-solvents (e.g., diethyl ether, ethyl acetate, hexane)

  • Small glass vials (1-4 mL)

  • Syringes and 0.22 µm filters

Step-by-Step Protocol: Slow Evaporation

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents. The ideal solvent is one in which the compound is moderately soluble.

  • Preparation of a Saturated Solution: In a clean vial, dissolve the compound in a minimal amount of the chosen solvent (e.g., methanol) with gentle warming to create a nearly saturated solution.

  • Filtration: Filter the solution through a 0.22 µm syringe filter into a clean vial to remove any particulate matter that could act as nucleation sites and hinder single crystal growth.

  • Crystal Growth: Cover the vial with a cap that has been pierced with a needle. This allows for slow evaporation of the solvent.

  • Incubation: Place the vial in a vibration-free environment at a constant temperature.

  • Monitoring: Monitor the vial daily for the formation of single crystals.

Alternative Protocol: Vapor Diffusion

  • Prepare a concentrated solution of the compound in a good solvent (e.g., methanol) in a small, open vial.

  • Place this vial inside a larger, sealed jar containing a layer of a suitable anti-solvent (e.g., diethyl ether).

  • The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting gradual crystallization.

Single-Crystal X-ray Diffraction Workflow

Once a suitable crystal is obtained, the following workflow is employed to determine its structure.

SC-XRD_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase crystal_mount Crystal Mounting data_collection X-ray Data Collection crystal_mount->data_collection On Diffractometer data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution Phase Problem structure_refinement Structure Refinement structure_solution->structure_refinement Least-Squares Minimization validation Validation & CIF Generation structure_refinement->validation CheckCIF final_report final_report validation->final_report Final Structure Report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Illustrative Crystal Structure Analysis: Cyclohexylamine Hydrochloride

As the crystal structure for the title compound is not publicly available, we will use the well-characterized structure of cyclohexylamine hydrochloride (CSD Refcode: AMCHXY10) as an exemplar to demonstrate the principles of structural analysis.

Crystallographic Data

The fundamental parameters describing the crystal lattice are summarized in the table below. This data provides the framework within which the molecules are arranged.

ParameterCyclohexylamine Hydrochloride
Chemical FormulaC₆H₁₄N⁺ · Cl⁻
Formula Weight135.64
Crystal SystemOrthorhombic
Space GroupPbca
a (Å)10.038(3)
b (Å)10.021(3)
c (Å)14.931(5)
α, β, γ (°)90, 90, 90
Volume (ų)1501.1(8)
Z (Molecules per cell)8
Calculated Density (g/cm³)1.200
R-factor (%)4.5
Molecular Conformation and Key Interactions

In the crystal structure of cyclohexylamine hydrochloride, the cyclohexane ring adopts a stable chair conformation . The ammonium group (-NH3+) is situated in an equatorial position , which is the sterically preferred orientation for a substituent on a cyclohexane ring.

The most critical feature of the crystal packing is the extensive network of hydrogen bonds . The three acidic protons of the ammonium group act as hydrogen bond donors, while the chloride ion acts as a hydrogen bond acceptor. This results in a robust three-dimensional network that holds the ions together in the crystal lattice. Each chloride ion is typically surrounded by multiple ammonium groups, and vice-versa, creating a highly stable and ordered arrangement.

Predicted Structural Features of trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride

By combining the known principles of stereochemistry with the insights gained from our exemplar, we can make authoritative predictions about the structure of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride.

  • Conformation: The cyclohexane ring will adopt a chair conformation.

  • Substituent Positions: In the trans isomer, both the ammonium group and the trifluoromethyl group will preferentially occupy equatorial positions to minimize steric strain. This is the most stable arrangement for 1,4-disubstituted cyclohexanes.

  • Hydrogen Bonding: The primary intermolecular interaction will be strong N-H···Cl hydrogen bonds . The protonated amine will act as a donor, and the chloride ion will be the acceptor, forming a network that defines the crystal packing.

  • Role of the CF3 Group: While the CF3 group is not a classical hydrogen bond donor or acceptor, it can participate in weaker C-F···H or F···F interactions that may further influence the crystal packing. The high electronegativity of the fluorine atoms will also influence the acidity of the N-H protons, potentially leading to even stronger hydrogen bonds with the chloride ion.

Conclusion

While awaiting the empirical determination of its crystal structure, this guide provides a robust framework for understanding the solid-state properties of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride. The detailed methodologies for crystallization and X-ray diffraction, coupled with an illustrative analysis of a closely related structure, offer a comprehensive blueprint for researchers. The predicted structural features—a chair conformation with equatorial substituents and a crystal lattice dominated by strong N-H···Cl hydrogen bonds—provide a solid foundation for future studies and applications in drug development. The principles and protocols outlined herein are designed to empower scientists to confidently approach the solid-state characterization of this and other vital pharmaceutical intermediates.

References

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

Sources

Exploratory

Technical Guide and Safety Data Sheet: trans-4-Trifluoromethyl-cyclohexylamine hydrochloride in Drug Discovery

Executive Summary & Chemical Identity trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS: 1218943-32-8) is a highly specialized aliphatic amine salt utilized extensively as a building block in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS: 1218943-32-8) is a highly specialized aliphatic amine salt utilized extensively as a building block in medicinal chemistry and drug discovery [1, 2]. The strategic incorporation of the trifluoromethyl (-CF₃) group onto a cyclohexane ring provides a unique combination of steric bulk, high lipophilicity, and extreme metabolic stability [3].

In modern drug design, replacing metabolically labile moieties with a -CF₃ group is a proven strategy for "metabolic switching." The carbon-fluorine (C-F) bond possesses a dissociation energy of 485.3 kJ/mol, making it highly resistant to oxidative cleavage by cytochrome P450 (CYP) enzymes [4]. Furthermore, the trans-configuration ensures that both the amine and the -CF₃ group occupy equatorial positions in the lowest-energy chair conformation, providing a predictable vector for target receptor engagement [5].

Physicochemical Properties

To ensure accurate stoichiometric calculations and predictable solubility during synthesis, the core physicochemical properties of the compound are summarized below [1, 2].

PropertyValue / Description
Chemical Name trans-4-Trifluoromethyl-cyclohexylamine hydrochloride
CAS Number 1218943-32-8
Molecular Formula C₇H₁₃ClF₃N (or C₇H₁₂F₃N · HCl)
Molecular Weight 203.63 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Water, Methanol, DMF, and DMSO
LogP (Free Base) ~2.5 (Estimated, highlighting enhanced lipophilicity)

Safety Data & Hazard Classification (GHS)

Handling this compound requires adherence to specific safety protocols. The hydrochloride salt presents localized irritation and systemic toxicity risks if mishandled [1].

  • H302: Harmful if swallowed.

  • H318: Causes serious eye damage.

  • H315 / H335: Causes skin irritation and may cause respiratory irritation.

Causality of Hazards: The severe eye damage risk (H318) arises from the compound's acidic nature as a hydrochloride salt, combined with the lipophilic -CF₃ group, which allows the molecule to rapidly penetrate and disrupt the lipid bilayers of the corneal epithelium.

Required PPE & First Aid:

  • Protection: Nitrile gloves (double-gloving recommended during bulk transfer), tightly fitting safety goggles, and a chemically resistant lab coat. Handle exclusively inside a certified chemical fume hood.

  • Inhalation: Move to fresh air immediately. The salt dust can cause micro-abrasions in the respiratory tract.

  • Eye Contact: Flush immediately with copious amounts of water for at least 15 minutes (P305+P351+P338) and seek immediate ophthalmological care.

Handling, Storage, and Spill Management

Every experimental protocol must be a self-validating system to prevent downstream synthetic failures.

Storage Causality & Protocol: Amine hydrochlorides are inherently hygroscopic. If exposed to ambient humidity, the salt will absorb atmospheric water. In downstream anhydrous applications (such as amide couplings), this absorbed water acts as a competing nucleophile, hydrolyzing activated esters and drastically reducing reaction yields.

  • Protocol: Store the compound at room temperature in a tightly sealed, amber glass vial within a desiccator containing active Drierite. Always purge the headspace with Argon or dry Nitrogen before resealing the container.

Spill Management: Do not sweep dry powder, as this generates inhalable dust. Gently cover the spill with a damp absorbent pad to neutralize dust generation, sweep into a hazardous waste container, and wash the area with a 5% aqueous sodium bicarbonate solution to neutralize residual acid.

Experimental Workflow: Amide Bond Formation

The most common application of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is its coupling with carboxylic acids to form metabolically stable amides.

Mechanistic Causality: The cyclohexane ring introduces significant steric hindrance around the primary amine. Therefore, standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and poor yields. A highly efficient uronium-based coupling reagent like HATU is required to form a highly reactive HOAt-ester intermediate. Additionally, because the amine is supplied as an HCl salt, an organic base (DIPEA) must be used to free-base the amine in situ.

Self-Validating Protocol:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M).

  • Activation Check: Add N,N-Diisopropylethylamine (DIPEA, 1.5 eq). Stir for 15 minutes. Validation: A color change (often to pale yellow) indicates the formation of the active HOAt ester.

  • Free-basing & Coupling: In a separate vial, dissolve trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (1.1 eq) in DMF and add DIPEA (1.5 eq) to neutralize the HCl salt. Transfer this solution dropwise to the activated acid mixture.

  • Reaction Monitoring: Stir at room temperature for 2 hours. Validation: Quench a 5 µL aliquot in 50% MeCN/H₂O and analyze via LC-MS to confirm the disappearance of the starting acid mass and the appearance of the product mass [M+H]⁺.

  • Workup: Dilute the reaction with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts), 1M HCl (to remove unreacted amine), and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Visualizations

AmideCoupling Step1 1. Free-basing Amine-HCl + DIPEA Step3 3. Coupling Stir at RT (1-2h) Step1->Step3 Step2 2. Activation R-COOH + HATU Step2->Step3 Step4 4. Quench & Extract Aq. NaHCO3 / EtOAc Step3->Step4 Step5 5. Purification Flash Chromatography Step4->Step5

Workflow for amide coupling using trans-4-Trifluoromethyl-cyclohexylamine HCl.

PK_Advantages Core trans-4-CF3-Cyclohexyl Moiety Prop1 High C-F Bond Energy (485.3 kJ/mol) Core->Prop1 Prop2 Increased Lipophilicity (LogP Enhancement) Core->Prop2 Prop3 Equatorial Steric Bulk Core->Prop3 Outcome1 Metabolic Switching (CYP450 Resistance) Prop1->Outcome1 Outcome2 Enhanced Membrane Permeability Prop2->Outcome2 Outcome3 Target Receptor Selectivity Prop3->Outcome3

Pharmacokinetic advantages of incorporating the trans-4-CF3-cyclohexyl group.

References

  • National Institutes of Health (NIH) / PMC. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. URL:[Link]

  • LookChem. Cas 133261-33-3, TRANS-4-(TRIFLUOROMETHYL)CYCLOHEXANECARBOXYLIC ACID in Antiviral Drug Development. URL:[Link]

Foundational

A Technical Guide to the Solid-State Characterization of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride: Melting Point and Thermal Stability

Abstract This technical guide provides a comprehensive analysis of the critical solid-state properties of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Focusing on...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the critical solid-state properties of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride, a key intermediate in pharmaceutical synthesis. Focusing on melting point and thermal stability, this document outlines both established data and the rigorous experimental methodologies required for their determination. We detail step-by-step protocols for capillary melting point analysis, Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is explored, emphasizing the importance of these parameters for ensuring material purity, stability, and manufacturability in a drug development context. This guide is intended for researchers, analytical scientists, and formulation experts who require a deep understanding of the physicochemical behavior of this compound.

Introduction

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is a fluorinated cycloaliphatic amine salt that serves as a valuable building block in the synthesis of complex Active Pharmaceutical Ingredients (APIs). The trifluoromethyl (-CF3) group is a bioisostere often incorporated to enhance metabolic stability, binding affinity, and lipophilicity of a parent molecule.[1] As with any pharmaceutical intermediate or API, a thorough understanding of its solid-state properties is not merely academic; it is a prerequisite for robust process development, formulation design, and ensuring regulatory compliance.

The thermal behavior of a compound dictates its handling, storage, and processing conditions.[2] The melting point is a fundamental indicator of identity and purity, while thermal stability defines the temperature thresholds before the onset of degradation.[3] For a hydrochloride salt, this stability is particularly critical, as thermal decomposition can lead to the evolution of corrosive hydrogen chloride gas, posing safety and equipment risks.[4][5] This guide provides the foundational knowledge and actionable protocols to accurately characterize these properties.

Physicochemical Properties Summary

A summary of the key identifiers and the reported melting point for trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is presented below.

PropertyValue
CAS Number 61445-56-5
Molecular Formula C₇H₁₃ClF₃N
Molecular Weight 203.63 g/mol
Appearance White to off-white solid
Melting Point (°C) 234 - 238 °C

Melting Point Analysis

Theoretical Background

The melting point of a crystalline solid is the temperature at which it transitions from the ordered solid state to the liquid state. For a pure, crystalline substance, this transition occurs over a narrow temperature range (typically < 1-2 °C). The presence of impurities depresses and broadens this melting range, making it a crucial, albeit simple, test for purity. In the context of pharmaceutical development, a sharp, well-defined melting point is an important specification for batch release and quality control.

Experimental Protocol: Capillary Melting Point Determination

This protocol describes the standard method for determining the melting range of a solid crystalline material using a digital melting point apparatus.

Instrumentation:

  • Digital Melting Point Apparatus (e.g., Mettler Toledo MP70, Stuart SMP30)

  • Capillary tubes (closed at one end)

  • Spatula

  • Mortar and pestle

  • Drying oven

Methodology:

  • Sample Preparation:

    • Ensure the sample of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is dry, as residual solvent can depress the melting point. If necessary, dry the sample under vacuum at a temperature well below the expected melting point (e.g., 60-80 °C) for several hours.

    • Place a small amount of the sample into the mortar and gently grind it into a fine, uniform powder. This ensures efficient and even packing into the capillary tube, which is critical for uniform heat transfer.

  • Capillary Loading:

    • Tap the open end of a capillary tube into the powdered sample until a small amount of material enters the tube.

    • Invert the tube and tap the closed end firmly on a hard surface, or drop it down a long glass tube, to pack the sample tightly into the bottom.

    • The required sample height is typically 2-3 mm. An insufficient amount makes detection difficult, while too much can cause a broad melting range due to thermal gradients.

  • Instrument Setup & Measurement:

    • Set the starting temperature on the apparatus to approximately 15-20 °C below the expected melting point (~215 °C).

    • Set a slow heating ramp rate, typically 1-2 °C per minute. A slow ramp is essential for allowing the sample and thermometer to remain in thermal equilibrium, ensuring an accurate reading.

    • Insert the loaded capillary tube into the heating block of the apparatus.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Record the temperature at which the last solid crystal melts completely (T2).

    • The melting range is reported as T1 - T2.

  • Validation:

    • To ensure instrument accuracy, the calibration should be verified periodically using certified reference standards with known melting points (e.g., caffeine, vanillin).

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_report Reporting prep1 Dry Sample (Vacuum Oven) prep2 Grind to Fine Powder (Mortar & Pestle) prep1->prep2 Ensures uniformity load1 Tap Load Sample prep2->load1 load2 Pack to 2-3 mm (Invert & Tap) load1->load2 meas1 Set Start Temp & Ramp Rate (e.g., 1-2 °C/min) load2->meas1 meas2 Insert Capillary meas1->meas2 meas3 Observe & Record T1 (First liquid drop) meas2->meas3 meas4 Observe & Record T2 (All liquid) meas3->meas4 report1 Report as Range (T1 - T2) meas4->report1

Caption: Workflow for Capillary Melting Point Determination.

Thermal Stability Assessment

The thermal stability of a pharmaceutical compound is a measure of its resistance to decomposition as a function of temperature.[2] This property is critical for determining safe manufacturing process limits (e.g., for drying or milling), establishing appropriate storage conditions, and predicting shelf-life.[3] For amine hydrochlorides, a key concern is the temperature at which the compound begins to lose hydrogen chloride, which often precedes full decomposition.[4][6] The two primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Methodology 1: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8] It is used to determine decomposition temperatures, measure residual solvent or moisture content, and study degradation kinetics.[3][9]

Expected Behavior: For a stable, anhydrous amine hydrochloride salt like trans-4-Trifluoromethyl-cyclohexylamine hydrochloride, a typical TGA thermogram would show a flat baseline with no significant mass loss until the onset of decomposition. The decomposition may occur in one or more steps, with the initial mass loss often corresponding to the liberation of HCl.

Experimental Protocol:

  • Instrument Preparation:

    • Turn on the TGA instrument and the controlling computer.

    • Ensure the balance assembly is clean and the sample pan is tared.

    • Start the flow of the purge gas, typically an inert gas like nitrogen, at a standard flow rate (e.g., 20-50 mL/min). Using an inert atmosphere is crucial to prevent oxidative decomposition, ensuring that the measured thermal decomposition is the primary degradation pathway.[4]

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 5-10 mg) directly into the TGA pan (e.g., platinum or alumina). A smaller sample size minimizes thermal gradients within the sample.

  • Heating Program:

    • Create an experimental method with the following parameters:

      • Initial Temperature: Ambient (~25 °C)

      • Heating Rate: 10 °C/min. This is a standard rate that provides a good balance between resolution and experiment time.

      • Final Temperature: A temperature well beyond the expected decomposition (e.g., 400-600 °C).

      • Purge Gas: Nitrogen at 20 mL/min.

  • Data Acquisition & Analysis:

    • Load the sample pan into the furnace and start the experiment.

    • The instrument will record the sample mass as a function of temperature.

    • Analyze the resulting thermogram to determine the onset temperature of decomposition (T_onset), which is the temperature at which significant mass loss begins.

    • Quantify the mass loss at each decomposition step.

Methodology 2: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as a function of temperature.[10][11] It is used to detect thermal events such as melting, crystallization, polymorphic transitions, and decomposition.[12][13]

Expected Behavior: A DSC thermogram for trans-4-Trifluoromethyl-cyclohexylamine hydrochloride should show a sharp endothermic peak corresponding to its melting point. Following the melt, an exothermic or complex endothermic event may be observed, indicating the onset of decomposition. Combining DSC and TGA allows for the definitive assignment of thermal events; for example, an endotherm on the DSC that corresponds to a mass loss on the TGA is clearly a melt-decomposition event.[2]

Experimental Protocol:

  • Instrument Preparation:

    • Turn on the DSC instrument, controller, and cooling system.

    • Perform a baseline calibration to ensure a flat baseline across the desired temperature range.

  • Sample Preparation:

    • Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan (e.g., aluminum).

    • Hermetically seal the pan to contain any evolved gases during the initial stages of heating. A perforated lid may be used if the controlled release of decomposition products is desired.[12]

    • Prepare an identical, empty sealed pan to be used as the reference.

  • Heating Program:

    • Create an experimental method with parameters similar to the TGA run:

      • Initial Temperature: Ambient (~25 °C)

      • Heating Rate: 10 °C/min.

      • Final Temperature: A temperature sufficient to observe both melting and decomposition (e.g., 300-350 °C).

      • Purge Gas: Nitrogen at 50 mL/min.

  • Data Acquisition & Analysis:

    • Place the sample and reference pans into the DSC cell and start the experiment.

    • The instrument records the differential heat flow.

    • Analyze the thermogram to identify the onset temperature and peak maximum of the melting endotherm.

    • Identify any subsequent thermal events (endo- or exothermic) that indicate decomposition.

Integrated Thermal Analysis Workflow

G cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_analysis Data Synthesis & Interpretation start Material Sample: trans-4-Trifluoromethyl- cyclohexylamine HCl tga1 Weigh 5-10 mg into TGA pan start->tga1 dsc1 Weigh 2-5 mg into sealed DSC pan start->dsc1 tga2 Heat at 10 °C/min under N2 atmosphere tga1->tga2 tga3 Record Mass vs. Temp tga2->tga3 an1 From TGA: Determine T_onset of mass loss (Decomposition) tga3->an1 dsc2 Heat at 10 °C/min under N2 atmosphere dsc1->dsc2 dsc3 Record Heat Flow vs. Temp dsc2->dsc3 an2 From DSC: Identify melting endotherm (Tm) dsc3->an2 an3 Correlate post-melt events (DSC) with mass loss (TGA) an1->an3 an2->an3 result Comprehensive Thermal Profile: - Purity (via Tm) - Decomposition Temperature - Safe Handling/Storage Limits an3->result

Caption: Integrated workflow for thermal stability assessment.

Summary and Conclusions

The solid-state characterization of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is essential for its effective use in pharmaceutical development. The compound exhibits a sharp melting point in the range of 234-238 °C , indicative of a crystalline material with high purity. A comprehensive thermal stability assessment, conducted using the detailed TGA and DSC protocols outlined herein, is necessary to establish its decomposition profile. This analysis provides the critical data needed to define safe operating limits for manufacturing processes like drying and milling, and to establish appropriate long-term storage conditions, thereby ensuring the quality, safety, and efficacy of the final pharmaceutical product.

References

  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals. Available at: [Link]

  • ACS Publications. (2021). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination | Molecular Pharmaceutics. Available at: [Link]

  • ResolveMass Laboratories Inc. (2026). TGA Analysis in Pharmaceuticals. Available at: [Link]

  • PMC. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available at: [Link]

  • Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available at: [Link]

  • TA Instruments. (n.d.). The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients. Available at: [Link]

  • Open Access Journals. (2024). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Available at: [Link]

  • Impurity Busters. (2024). Differential Scanning Calorimetry (DSC Analysis): Key Applications. Available at: [Link]

  • AZoM. (2026). The Role of Thermal Analysis in Evaluating API and Excipient Interactions. Available at: [Link]

  • ETDEWEB. (1977). Study of thermal stability of uranyl chloride aminates (Journal Article). Available at: [Link]

  • OLI Systems. (2023). Modeling the Chemistry of Amines and Amine Hydrochlorides for Predicting Corrosion in Refinery Overheads. Available at: [Link]

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Exploratory

mass spectrometry fragmentation pattern of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride Abstract This technical guide provides a comprehensive analysis of the mass spectrometric behavi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride, a critical building block in modern medicinal and agrochemical synthesis.[1] Understanding its fragmentation pattern is paramount for its unambiguous identification, structural elucidation, and quantitation in complex matrices. This document delineates the proposed fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, grounded in fundamental principles of mass spectrometry. Detailed, field-proven experimental protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided to serve as a practical resource for researchers and drug development professionals.

Introduction to the Analyte and Mass Spectrometry Principles

trans-4-Trifluoromethyl-cyclohexylamine is a cyclic primary amine where the trifluoromethyl (-CF3) group imparts enhanced chemical stability and unique physicochemical properties, making it a valuable intermediate for developing novel therapeutic agents.[1] The compound is typically supplied as a hydrochloride salt to improve its stability and handling. For mass spectrometric analysis, the ionization technique dictates the observed species: hard ionization techniques like EI analyze the free base, while soft techniques like ESI typically analyze the protonated molecule from the salt.

The molecular formula of the free base is C₇H₁₂F₃N, with a monoisotopic mass of 167.18 g/mol .[1][2] In accordance with the Nitrogen Rule , the odd nominal molecular weight of the free base (167) is indicative of a molecule containing an odd number of nitrogen atoms.[3][4]

The fragmentation of aliphatic amines is primarily governed by α-cleavage , which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[3][4][5] This process leads to the formation of a resonance-stabilized iminium cation, which often represents a significant peak in the mass spectrum. For cyclic amines, this process is frequently preceded by a ring-opening event, leading to more complex fragmentation patterns and rearrangement ions.[6][7] The presence of the strongly electron-withdrawing trifluoromethyl group can also significantly influence fragmentation, potentially promoting cleavage at the C-CF₃ bond or inducing specific rearrangements.[8]

Electron Ionization (EI-MS) Fragmentation Pathway

Electron Ionization is a hard ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation. Analysis by GC-MS requires the conversion of the hydrochloride salt to its volatile free base form prior to injection. The resulting mass spectrum is a fragmentation "fingerprint" of the free base (C₇H₁₂F₃N).

The molecular ion ([M]•⁺) at m/z 167 is expected to be observable, as cyclic amines tend to exhibit more stable molecular ions than their acyclic counterparts.[3] The primary fragmentation pathways are proposed as follows:

  • Pathway A: Ring Cleavage and Rearrangement: The most probable fragmentation cascade begins with the ionization of the nitrogen lone pair, followed by cleavage of a C-C bond within the ring (β-cleavage relative to the nitrogen) to form an open-chain radical cation.[6] This intermediate can then undergo subsequent cleavages. A significant fragmentation pathway for cyclohexylamine derivatives involves the loss of a C₂H₄ (ethylene) moiety after ring opening, often leading to the base peak. For cyclohexylamine itself, the base peak is observed at m/z 56.[9] A similar complex rearrangement is anticipated for the title compound.

  • Pathway B: Loss of Trifluoromethyl Radical (•CF₃): Cleavage of the C4-CF₃ bond results in the loss of a trifluoromethyl radical (mass 69 u). This pathway generates a prominent fragment ion at m/z 98 , corresponding to the 4-aminocyclohexyl cation radical.

  • Pathway C: α-Cleavage Post Ring-Opening: Following the initial ring-opening, α-cleavage can occur, leading to the formation of an iminium ion. The primary iminium ion, [CH₂=NH₂]⁺, at m/z 30 is a characteristic fragment for primary amines, though its intensity may be low.[10]

Proposed EI Fragmentation Data
m/z (Mass-to-Charge)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
167[C₇H₁₂F₃N]•⁺-Molecular Ion [M]•⁺
98[C₆H₁₂N]⁺•CF₃Loss of trifluoromethyl radical
82[C₅H₆N]⁺•CF₃, H₂C=CH₂Loss of •CF₃ followed by loss of ethylene
56[C₃H₆N]⁺C₄H₆F₃Complex ring cleavage and rearrangement
Diagram of Proposed EI Fragmentation

EI_Fragmentation M [M]•⁺ m/z 167 F_98 [M - •CF₃]⁺ m/z 98 M->F_98 - •CF₃ F_56 [C₃H₆N]⁺ m/z 56 M->F_56 - C₄H₆F₃ (Rearrangement) F_82 [C₅H₆N]⁺ m/z 82 F_98->F_82 - C₂H₄

Caption: Proposed EI fragmentation pathways for trans-4-Trifluoromethyl-cyclohexylamine.

Electrospray Ionization (ESI-MS/MS) Fragmentation Pathway

ESI is a soft ionization technique ideally suited for analyzing polar and thermally labile compounds like hydrochloride salts via LC-MS. In positive ion mode, the analyte is detected as the protonated molecule, [M+H]⁺, where M is the free base. For trans-4-Trifluoromethyl-cyclohexylamine, this corresponds to a precursor ion of m/z 168 .

Tandem mass spectrometry (MS/MS) of the m/z 168 precursor ion using Collision-Induced Dissociation (CID) reveals characteristic fragmentation patterns dominated by neutral losses.

  • Pathway A: Neutral Loss of Ammonia (NH₃): This is the most common and energetically favorable fragmentation pathway for protonated primary amines. The loss of an ammonia molecule (mass 17.03 u) from the precursor ion generates a highly abundant fragment ion at m/z 151 . This ion corresponds to the stable trans-4-trifluoromethylcyclohexyl carbocation.

  • Pathway B: Neutral Loss of Trifluoromethane (CF₃H): A less common but plausible rearrangement pathway involves the loss of a neutral trifluoromethane molecule (mass 70.01 u). This would produce a fragment ion at m/z 98 .

Proposed ESI-MS/MS Fragmentation Data
Precursor m/zProduct m/zNeutral LossProposed Product Ion
168151NH₃ (17.03)[C₇H₁₁F₃]⁺
16898CF₃H (70.01)[C₆H₁₂N]⁺
Diagram of Proposed ESI-MS/MS Fragmentation

ESI_Fragmentation Precursor [M+H]⁺ m/z 168 Frag_151 [M+H - NH₃]⁺ m/z 151 Precursor->Frag_151 - NH₃ Frag_98 [M+H - CF₃H]⁺ m/z 98 Precursor->Frag_98 - CF₃H (Rearrangement)

Caption: Primary ESI-MS/MS fragmentation pathways for protonated trans-4-Trifluoromethyl-cyclohexylamine.

Experimental Protocols

To ensure trustworthy and reproducible results, the following detailed protocols are provided. The choice between GC-MS and LC-MS depends on the analytical objective, sample matrix, and available instrumentation.

Protocol 1: GC/EI-MS Analysis (Free Base)

This protocol is designed for the qualitative identification and structural confirmation of the analyte.

  • Sample Preparation (Neutralization and Extraction):

    • Accurately weigh ~1 mg of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride into a 2 mL glass vial.

    • Dissolve the sample in 0.5 mL of deionized water.

    • Add 1 M sodium hydroxide (NaOH) solution dropwise while vortexing until the pH of the solution is >10 (confirm with pH paper). This neutralizes the hydrochloride salt to the free base.

    • Add 0.5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Vortex vigorously for 1 minute to extract the free base into the organic layer.

    • Centrifuge for 5 minutes at 2000 rpm to separate the layers.

    • Carefully transfer the organic (bottom for dichloromethane, top for ethyl acetate) layer to a new autosampler vial containing a small amount of anhydrous sodium sulfate to remove residual water.

    • Dilute as necessary with the extraction solvent to a final concentration of ~10-50 µg/mL.

  • GC-MS Instrument Parameters:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) at 250 °C.

    • Injection Volume: 1 µL.

    • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 1 minute.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: Hold at 280 °C for 5 minutes.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[11]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Scan Range: m/z 30-250.

Protocol 2: LC/ESI-MS/MS Analysis

This protocol is optimal for the quantification of the analyte directly from its salt form in complex matrices like biological fluids.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the hydrochloride salt and dissolve it in 10 mL of a 50:50 methanol:water solution to create a 100 µg/mL stock solution.

    • Further dilute this stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare calibration standards and QC samples.

    • For matrix samples (e.g., plasma), a protein precipitation step is required: Add 3 volumes of cold acetonitrile containing an internal standard to 1 volume of plasma. Vortex and centrifuge at >10,000 x g for 10 minutes. Evaporate the supernatant and reconstitute in the initial mobile phase.[11]

  • LC-MS/MS Instrument Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient Program:

      • 0.0 min: 5% B

      • 0.5 min: 5% B

      • 3.0 min: 95% B

      • 4.0 min: 95% B

      • 4.1 min: 5% B

      • 5.0 min: 5% B

    • Injection Volume: 5 µL.

    • Mass Spectrometer: Sciex Triple Quad™ 6500+ or equivalent.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Ion Source Parameters:

      • IonSpray Voltage: +5500 V.

      • Source Temperature: 500 °C.

      • Curtain Gas: 35 psi.

      • Ion Source Gas 1: 50 psi.

      • Ion Source Gas 2: 55 psi.

    • MS/MS Detection: Multiple Reaction Monitoring (MRM).

      • Quantitative Transition: 168 → 151 (collision energy to be optimized, typically 15-25 eV).

      • Qualitative Transition: 168 → 98 (collision energy to be optimized, typically 25-40 eV).

General Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_sep Chromatographic Separation cluster_ms Mass Spectrometry Prep_GC Neutralization & Liquid-Liquid Extraction GC Gas Chromatography (GC) Prep_GC->GC Prep_LC Dilution or Protein Precipitation LC Liquid Chromatography (LC) Prep_LC->LC EI EI Ionization & Full Scan Analysis GC->EI ESI ESI Ionization & MS/MS (MRM) LC->ESI Data Data Processing & Interpretation EI->Data ESI->Data

Caption: General analytical workflow for the analysis of trans-4-Trifluoromethyl-cyclohexylamine.

Conclusion

The mass spectrometric fragmentation of trans-4-Trifluoromethyl-cyclohexylamine is predictable and follows established principles for cyclic amines, with distinct influences from the trifluoromethyl substituent. Under EI-MS, the fragmentation is complex, likely involving ring-opening rearrangements and a characteristic loss of the •CF₃ radical to produce an ion at m/z 98. Under ESI-MS/MS, the fragmentation of the protonated molecule (m/z 168) is dominated by a highly specific neutral loss of ammonia to yield a stable product ion at m/z 151, which is ideal for sensitive and selective quantification. The protocols and fragmentation schemes detailed in this guide provide a robust framework for researchers engaged in the analysis of this compound, facilitating reliable identification and quantification in pharmaceutical and chemical research.

References

  • JoVE. (2023, April 30). Video: Mass Spectrometry of Amines. Journal of Visualized Experiments. [Link]

  • Yinon, J. (2000, July 15). Mass Spectral Fragmentation Pathways in Cyclic Difluoramino and Nitro Compounds. Journal of Mass Spectrometry. [Link]

  • Future4200. (n.d.). Chapter 11 - Amines. Retrieved from Future4200 website. [Link]

  • ACS Publications. (2026, February 20). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry. [Link]

  • Reddit. (2022, November 22). I need some help understanding the mass spec of dimethyl-cyclohexylamine. r/chemhelp. [Link]

  • Chem-Impex. (n.d.). trans-4-(Trifluoromethyl)cyclohexylamine. Retrieved from Chem-Impex website. [Link]

  • NextSDS. (n.d.). 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) — Chemical Substance Information. Retrieved from NextSDS website. [Link]

  • Chemistry LibreTexts. (2024, July 30). 24.11: Spectroscopy of Amines. Retrieved from Chemistry LibreTexts website. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2013, March 12). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. [Link]

  • Universidad de Guanajuato. (n.d.). Fragmentation mechanisms in mass spectrometry. Retrieved from Universidad de Guanajuato website. [Link]

  • PMC. (2021, March 23). Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. [Link]

  • MDPI. (2024, June 19). 1,6-Nucleophilic Di- and Trifluoromethylation of para-Quinone Methides with Me3SiCF2H/Me3SiCF3 Facilitated by CsF/18-Crown-6. [Link]

  • ResearchGate. (n.d.). Mass spectrum of the reaction product, trans-4-aminocyclohexanal with its molecular ion peak at 115 amu. [Link]

  • Protocols.io. (2024, October 1). JGI/LBNL Metabolomics - Standard LCMS/MS ESI Method. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Preparation of trans-4-Trifluoromethylcyclohexylamine Hydrochloride

Executive Summary trans-4-Trifluoromethylcyclohexylamine hydrochloride (CAS 1218943-32-8) is a highly valued building block in modern pharmaceutical development[1]. The incorporation of a trifluoromethyl (–CF₃) group ont...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

trans-4-Trifluoromethylcyclohexylamine hydrochloride (CAS 1218943-32-8) is a highly valued building block in modern pharmaceutical development[1]. The incorporation of a trifluoromethyl (–CF₃) group onto a cyclohexane scaffold significantly enhances the lipophilicity, metabolic stability, and target binding affinity of drug candidates. However, synthesizing the pure trans isomer presents a distinct stereochemical challenge. This application note details a thermodynamically controlled synthetic pathway designed to isolate the pure trans (equatorial-equatorial) isomer. By leveraging dissolving metal reduction and differential solubility, this protocol provides a self-validating system for high-purity preparation.

Mechanistic Principles & Experimental Causality

The conformational free energy (A-value) of the –CF₃ group is approximately 2.1 kcal/mol, which effectively locks the cyclohexane ring into a chair conformation where the –CF₃ group occupies the equatorial position. Consequently, the trans isomer corresponds to the thermodynamically stable e,e-conformer (amine equatorial), while the cis isomer is the e,a-conformer (amine axial).

  • Route A (Recommended): Oxime Formation and Dissolving Metal Reduction

    • Causality: Direct reductive amination of 4-trifluoromethylcyclohexanone (e.g., using NaBH₃CN) operates under kinetic control and typically yields a challenging 1:1 mixture of cis and trans diastereomers[2]. To bypass this bottleneck, the ketone is first converted to an oxime. Subsequent dissolving metal reduction (Na/EtOH) proceeds via a radical anion intermediate. Because protonation of this intermediate is thermodynamically driven, it occurs preferentially from the less sterically hindered axial face, pushing the resulting amino group into the favored equatorial position[3]. This stereoselective reduction yields an >85% enrichment of the trans isomer.

  • Salt Formation & Fractional Crystallization (Self-Validating System)

    • Causality: The free amine is an oil that is prone to oxidation and difficult to handle. Conversion to the hydrochloride salt creates a stable, highly crystalline solid. Because the trans (e,e) salt packs more efficiently in a crystal lattice than the cis (e,a) salt, it exhibits significantly lower solubility in ethanol/diethyl ether mixtures. This differential solubility acts as an internal quality control: only the pure trans isomer selectively precipitates, ensuring >99% diastereomeric excess (de).

Synthetic Workflow

SynthesisRoute Ketone 4-Trifluoromethylcyclohexanone Oxime Step 1A: Oxime Formation (NH2OH·HCl, NaOAc) Ketone->Oxime Route A (Preferred) RedAmination Step 1B: Reductive Amination (NH4OAc, NaBH3CN) Ketone->RedAmination Route B Aniline 4-Trifluoromethylaniline Hydrogenation Step 1C: Catalytic Hydrogenation (H2, Ru/C or Rh/C) Aniline->Hydrogenation Route C DissolvingMetal Step 2A: Dissolving Metal Reduction (Na / EtOH) Oxime->DissolvingMetal Mixture cis/trans Amine Mixture (Kinetic/Thermodynamic) RedAmination->Mixture Hydrogenation->Mixture TransEnriched trans-Enriched Amine (Thermodynamic Product) DissolvingMetal->TransEnriched Salt Step 3: Salt Formation (HCl in Et2O) Mixture->Salt TransEnriched->Salt Cryst Step 4: Fractional Crystallization (EtOH / Et2O) Salt->Cryst Differential Solubility Product trans-4-Trifluoromethylcyclohexylamine HCl (Pure e,e-Isomer) Cryst->Product

Fig 1: Synthetic routes to trans-4-Trifluoromethylcyclohexylamine HCl emphasizing Route A.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Trifluoromethylcyclohexanone Oxime
  • Reaction Setup : In a 500 mL round-bottom flask, dissolve 4-trifluoromethylcyclohexanone (10.0 g, 60.2 mmol) in 100 mL of absolute ethanol.

  • Reagent Addition : Add hydroxylamine hydrochloride (5.02 g, 72.2 mmol) and sodium acetate (5.92 g, 72.2 mmol) dissolved in 50 mL of distilled water.

    • Causality: Sodium acetate acts as a mild buffer to deprotonate the hydroxylamine hydrochloride, generating the free nucleophile required for ketone condensation. Avoiding stronger bases prevents unwanted aldol-type side reactions.

  • Reflux : Heat the mixture to reflux for 2 hours. Monitor completion via TLC (Hexane:EtOAc 4:1).

  • Workup : Cool to room temperature, concentrate the ethanol in vacuo, and extract the aqueous residue with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the oxime as a white solid.

Protocol 2: Dissolving Metal Reduction to trans-4-Trifluoromethylcyclohexylamine
  • Reaction Setup : Dissolve the crude oxime (approx. 10.5 g, 58 mmol) in 150 mL of boiling absolute ethanol in a 3-neck flask equipped with a reflux condenser and an inert argon atmosphere.

  • Reduction : Carefully add freshly cut sodium metal chunks (8.0 g, 348 mmol) in small portions over 1 hour.

    • Causality: The vigorous reaction of Na with EtOH generates hydrogen gas and sodium ethoxide, while transferring single electrons to the oxime. Maintaining a vigorous reflux ensures the kinetic energy required to drive the thermodynamic protonation of the radical anion, favoring the equatorial amine[3].

  • Quenching : Once all sodium has dissolved, cool the mixture to 0 °C and carefully quench with 50 mL of distilled water.

  • Extraction : Acidify slightly with 1M HCl to remove unreacted oxime into the organic waste, wash with diethyl ether, then basify the aqueous layer with 2M NaOH to pH > 10. Extract the free amine with dichloromethane (3 × 50 mL). Dry over K₂CO₃ and concentrate to yield the crude trans-enriched amine.

Protocol 3: Hydrochloride Salt Formation and Isolation
  • Precipitation : Dissolve the crude amine in 50 mL of dry diethyl ether. Cool the solution to 0 °C.

  • Salt Formation : Dropwise, add 2M HCl in diethyl ether (35 mL, 70 mmol) under vigorous stirring. A white precipitate will form immediately.

  • Fractional Crystallization : Filter the crude salt. To achieve >99% diastereomeric purity, dissolve the solid in a minimum amount of boiling absolute ethanol. Slowly add dry diethyl ether until the solution becomes slightly cloudy, then allow it to cool slowly to room temperature, and finally to 4 °C.

    • Causality: The trans isomer crystallizes preferentially due to its superior lattice packing and lower solubility in the non-polar ether environment.

  • Isolation : Filter the white crystalline plates, wash with cold ether, and dry under high vacuum.

Data Presentation & Quality Control

Table 1: Comparison of Synthetic Routes for 4-Trifluoromethylcyclohexylamine

Synthetic RouteReagentstrans:cis RatioOverall YieldScalability & Notes
Direct Reductive Amination NaBH₃CN, NH₄OAc~ 55:4560%High (Requires tedious column chromatography)
Catalytic Hydrogenation H₂, Ru/C, NH₃~ 60:4075%Medium (Requires high-pressure reactor setup)
Dissolving Metal Reduction Na, EtOH (via oxime)> 85:1565%High (Purification simplified via crystallization)

Table 2: Analytical Validation Metrics for trans-4-Trifluoromethylcyclohexylamine HCl

Analytical MethodExpected Signal / ValueDiagnostic Significance (Self-Validation)
¹H NMR (D₂O, 400 MHz) δ 3.15 (tt, J = 11.8, 3.8 Hz, 1H)Large axial-axial coupling (J = 11.8 Hz) confirms the amine is equatorial (trans isomer).
¹⁹F NMR (D₂O, 376 MHz) δ -73.5 (d, J = 7.5 Hz, 3F)Confirms the presence of the intact –CF₃ group.
Melting Point > 250 °C (dec.)Sharp melting point indicates high diastereomeric purity.
ESI-MS (m/z) 168.1 [M-Cl]⁺Confirms the molecular weight of the free amine cation.

References

  • Title: 4998-76-9 Cyclohexylamine hydrochloride C6H14ClN, Formula,NMR,Boiling Point,Density,Flash Point | Source: guidechem.
  • Title: trans-4-Trifluoromethyl-cyclohexylamine hydrochloride | 1218943-32-8 | Source: sigmaaldrich.
  • Title: WO2005087751A2 - Substituted hydroxyethylamine aspartyl protease inhibitors | Source: google.com (Patents)
  • Title: The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals | Source: researchgate.

Sources

Application

Application Note: trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride as a Conformationally Rigid Building Block in Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of fluorinated alicycles is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. trans-4-Trifluorometh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorinated alicycles is a proven tactic for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS: 1218943-32-8) represents a premium building block that merges the metabolic stability of a trifluoromethyl ( −CF3​ ) group with the precise spatial vectoring of a rigidified cyclohexane ring[1][2]. This application note details the physicochemical rationale, structural causality, and validated synthetic protocols for utilizing this amine in medicinal chemistry workflows, particularly in the synthesis of anti-inflammatory agents and kinase inhibitors[3][4].

Structural & Physicochemical Profiling

Conformational Locking Mechanism

To utilize this building block effectively, one must understand the thermodynamic forces governing its 3D geometry. In cyclohexane systems, substituents rapidly interconvert between axial and equatorial positions via ring-flipping. However, the −CF3​ group exerts massive steric bulk, characterized by an A-value (conformational free energy) of approximately 2.10 kcal/mol[5][6].

This high energy penalty strongly biases the −CF3​ group toward the equatorial position to minimize 1,3-diaxial steric clashes. Because the molecule possesses a trans-1,4-disubstitution pattern, the amine group ( −NH2​ , A-value ~1.2 kcal/mol) is stereochemically forced onto the opposite face of the ring. Consequently, the molecule is locked into a highly stable diequatorial conformation[7][8].

ConformationalLogic A trans-1,4-Disubstitution Pattern C NH2 Group Position (Forced to opposite face) A->C Stereochemical dictation B CF3 Group Bulk (A-value ~2.1 kcal/mol) B->C Equatorial preference D Rigid Diequatorial Conformation C->D Energy minimization

Caption: Thermodynamic bias driving the trans-1,4-diequatorial conformation.

Bioisosterism and ADME Optimization

The −CF3​ group is frequently employed as a lipophilic bioisostere for isopropyl or tert-butyl groups[5][6]. It enhances the metabolic stability of the parent drug by shielding adjacent sites from cytochrome P450-mediated oxidation[5]. Furthermore, utilizing the hydrochloride salt form ensures long-term shelf stability, prevents amine oxidation, and allows for precise stoichiometric control during synthesis compared to the volatile free base.

Quantitative Data Summary
PropertyValueSignificance in Drug Design
CAS Number 1218943-32-8 (HCl salt)Standardized identification for procurement[1].
Molecular Weight 203.63 g/mol Low MW ensures high ligand efficiency when coupled.
CF3​ A-value ~2.10 kcal/molActs as a conformational anchor, locking the ring[6].
Lipophilicity ( π ) +0.88 (for −CF3​ )Enhances membrane permeability and hydrophobic binding[5].
Stereochemistry trans-1,4Dictates parallel, non-intersecting exit vectors[8][9].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind reagent selection and environmental control is explicitly stated to ensure reproducible execution.

Protocol A: HATU-Mediated Amide Coupling

Application: Synthesis of carboxamides (e.g., mPGES-1 inhibitors)[4][10]. Objective: Couple trans-4-Trifluoromethyl-cyclohexylamine HCl with a target carboxylic acid while preventing epimerization.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, suspend the carboxylic acid (1.0 eq) and trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (1.1 eq) in anhydrous DMF (0.2 M concentration).

  • Free-Basing (Causality Check): Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Causality: Exactly 1.1 eq of DIPEA is consumed immediately to neutralize the HCl salt, liberating the nucleophilic free amine. The remaining 1.9 eq serves as the non-nucleophilic base required to drive the coupling mechanism.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HATU (1.2 eq) portion-wise over 5 minutes.

    • Causality: Cooling minimizes the risk of epimerization at the α -carbon of the carboxylic acid. HATU rapidly converts the acid into a highly reactive O-Atab ester.

  • Reaction Execution: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours. Monitor the consumption of the amine via LC-MS.

  • Workup & Isolation: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO3​ (to neutralize acidic byproducts and hydrolyze residual HATU/HOAt), 1M HCl (to remove unreacted free amine), and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

AmideCoupling Step1 1. HCl Salt Neutralization (DIPEA in DMF) Step3 3. Nucleophilic Attack (Free Amine) Step1->Step3 Liberates nucleophile Step2 2. Carboxylic Acid Activation (HATU at 0 °C) Step2->Step3 Forms O-Atab ester Step4 4. Amide Bond Formation (Target Molecule) Step3->Step4 Room temp, 2-4h

Caption: Workflow for HATU-mediated amide coupling using the HCl salt building block.

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Application: Synthesis of N-aryl derivatives, such as substituted benzimidazoles[3][4]. Objective: React the sterically hindered amine with an electron-deficient aryl halide.

Step-by-Step Methodology:

  • Preparation: Dissolve the electrophilic aryl halide (e.g., 2-chlorobenzimidazole, 1.0 eq) and trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (1.5 eq) in N-Methyl-2-pyrrolidone (NMP).

  • Base Addition: Add anhydrous Potassium Carbonate ( K2​CO3​ , 3.0 eq).

    • Causality: A heterogeneous inorganic base like K2​CO3​ is preferred over organic amines here. It acts as an acid scavenger for both the initial HCl salt and the HCl generated during the SNAr process, driving the equilibrium forward without competing as a nucleophile against the electrophile.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 12–16 hours under an inert atmosphere.

    • Causality: The steric bulk of the diequatorial cyclohexane ring significantly reduces the nucleophilicity of the primary amine compared to unhindered aliphatic amines. Thermal activation is strictly required to overcome the high activation energy barrier necessary to form the Meisenheimer complex intermediate.

  • Isolation: Cool the mixture to room temperature and pour it dropwise into vigorously stirred ice water. The product will typically precipitate. Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.

References

  • lookchem.com - trans-4-Trifluoromethyl-cyclohexylamine hydrochloride CAS NO.1218943-32-8. LookChem.
  • cymitquimica.com - CAS 1073266-02-0: trans-4-(Trifluoromethyl)cyclohexanamine. CymitQuimica.
  • google.com - AU2011290725A1 - New compounds.
  • googleapis.com - 2-ANILINOBENZIMIDAZOLE-6-CARBOXAMIDES AS ANTI-INFLAMMATORY AGENTS.
  • google.com - EP2606036B1 - 2-anilinobenzimidazole-6-carboxamides as anti-inflammatory agents.
  • grokipedia.com - Trifluoromethyl group. Grokipedia.
  • acs.org - Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group. JACS Au.
  • acs.org - Hyperconjugation and the Increasing Bulk of OCOCX3 Substituents in Trans-1,4-Disubstituted Cyclohexanes Destabilize the Diequatorial Conformer.
  • nih.gov - Silver(I)
  • askfilo.

Sources

Method

High-Efficiency Reductive Amination Protocols Utilizing trans-4-Trifluoromethylcyclohexylamine Hydrochloride

Introduction & Strategic Importance In modern medicinal chemistry, the incorporation of the trifluoromethyl (-CF₃) group is a highly validated strategy to improve a drug candidate's lipophilicity, metabolic stability, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Importance

In modern medicinal chemistry, the incorporation of the trifluoromethyl (-CF₃) group is a highly validated strategy to improve a drug candidate's lipophilicity, metabolic stability, and target binding affinity. Specifically, trans-4-trifluoromethylcyclohexylamine serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including potent microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitors [1].

Because the free amine form of this compound is prone to atmospheric degradation (e.g., carbamate formation with CO₂) and oxidation, it is universally supplied and stored as a hydrochloride salt . This necessitates specific stoichiometric and mechanistic considerations when performing reductive aminations to couple this amine with aldehydes or ketones.

Mechanistic Causality: Designing a Self-Validating System

As an application scientist, it is crucial to understand why specific reagents are chosen rather than merely following a recipe. A successful reductive amination with a hydrochloride salt relies on a delicate kinetic balance between three simultaneous processes:

  • Free-Basing (Nucleophile Generation): The protonated amine (R-NH₃⁺) is entirely non-nucleophilic. An auxiliary, non-nucleophilic base—typically N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)—must be added to liberate the free amine in situ.

  • Condensation (Iminium Formation): The free amine attacks the carbonyl carbon. For optimal kinetics, the carbonyl oxygen must be slightly protonated. If the reaction is too basic, the carbonyl is unreactive; if too acidic, the amine is sequestered as a salt. A weak acid like Acetic Acid (AcOH) is often added to maintain a pH of ~4.5–5.0.

  • Selective Hydride Transfer: We utilize Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) instead of Sodium borohydride (NaBH₄). The three electron-withdrawing acetoxy groups on STAB significantly reduce the nucleophilicity of the hydride [2]. This ensures that STAB selectively reduces the highly electrophilic iminium ion without prematurely reducing the starting aldehyde or ketone to an alcohol.

Reaction Workflow & Logic

ReductiveAmination Amine trans-4-CF3-Cyclohexylamine·HCl Base Neutralization (DIPEA/TEA) Amine->Base Carbonyl Aldehyde or Ketone Condensation Condensation (-H2O) Carbonyl->Condensation FreeAmine Nucleophilic Free Amine Base->FreeAmine FreeAmine->Condensation Iminium Iminium Ion Intermediate Condensation->Iminium Reduction Hydride Transfer (STAB) Iminium->Reduction Product Alkylated Amine Product Reduction->Product

Workflow of reductive amination using trans-4-CF3-cyclohexylamine·HCl.

Experimental Protocols

Protocol A: Direct Reductive Amination (For Aldehydes & Unhindered Ketones)

This is the standard, one-pot procedure optimized for high throughput and minimal side reactions [2].

Reagents & Stoichiometry:

  • Carbonyl compound (Aldehyde/Ketone): 1.0 equivalent

  • trans-4-Trifluoromethylcyclohexylamine·HCl: 1.1 equivalents

  • DIPEA: 1.2 equivalents (to neutralize the HCl salt)

  • STAB (NaBH(OAc)₃): 1.5 equivalents

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (0.1–0.2 M)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve the carbonyl compound (1.0 eq) in anhydrous DCE.

  • Amine Liberation: Add trans-4-trifluoromethylcyclohexylamine·HCl (1.1 eq) to the stirring solution, immediately followed by DIPEA (1.2 eq). Stir at room temperature for 15 minutes to ensure complete generation of the free amine.

  • Pre-Condensation (Optional but Recommended): If utilizing a ketone, add glacial Acetic Acid (1.0 eq) to catalyze imine formation. Stir for an additional 30–60 minutes.

  • Reduction: Add STAB (1.5 eq) in portions over 5 minutes. The reaction is mildly exothermic; for scale-ups >10g, utilize a water bath to maintain the internal temperature below 25°C.

  • Monitoring: Stir the reaction at room temperature. Monitor via LC-MS or TLC. Aldehydes typically consume within 2–4 hours; ketones may require 12–24 hours.

  • Quenching & Workup: Once complete, quench the reaction by slowly adding saturated aqueous NaHCO₃ (1 volume). Stir vigorously for 15 minutes to destroy unreacted hydride. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Stepwise/Indirect Reductive Amination (For Sterically Hindered Ketones)

The trans-4-trifluoromethylcyclohexyl moiety is sterically demanding. When coupling with hindered ketones, direct STAB reduction often leads to recovery of starting materials because the hydride reduces the ketone before the sluggish imine condensation can occur.

Step-by-Step Methodology:

  • Imine Formation: Combine the ketone (1.0 eq), trans-4-trifluoromethylcyclohexylamine·HCl (1.5 eq), and DIPEA (1.5 eq) in anhydrous Toluene.

  • Water Scavenging: Add Titanium(IV) isopropoxide (Ti(OiPr)₄) (2.0 eq) as both a Lewis acid catalyst and a water scavenger. Heat to 60°C for 12 hours.

  • Reduction: Cool the reaction to 0°C. Dilute with anhydrous Methanol, and carefully add Sodium borohydride (NaBH₄) (2.0 eq). Stir for 2 hours.

  • Workup: Quench with 1M NaOH to precipitate TiO₂ salts. Filter through a pad of Celite, washing with Ethyl Acetate. Separate the organic layer, dry, and concentrate.

Quantitative Data & Parameter Optimization

To streamline your experimental design, refer to the following optimization matrix based on extensive empirical data regarding trans-4-trifluoromethylcyclohexylamine couplings.

Carbonyl Substrate TypePreferred SolventBase (eq)Reductant (eq)AdditiveExpected Yield
Aliphatic Aldehydes DCMDIPEA (1.1)STAB (1.4)None85–95%
Aromatic Aldehydes DCETEA (1.2)STAB (1.5)None80–90%
Unhindered Ketones DCEDIPEA (1.2)STAB (1.5)AcOH (1.0 eq)65–80%
Hindered Ketones Toluene/MeOHDIPEA (1.5)NaBH₄ (2.0)Ti(OiPr)₄ (2.0 eq)40–60%

Troubleshooting & Self-Validation

A robust protocol must be self-validating. Use the following diagnostic checks to ensure reaction integrity:

  • Diagnostic Check 1: Unreacted Carbonyl (LC-MS). If LC-MS indicates high levels of unreacted starting ketone and no imine intermediate, your pH is likely too high. Action: Verify that DIPEA was not added in excessive surplus (>1.5 eq) and add 1.0 eq of AcOH.

  • Diagnostic Check 2: Alcohol Byproduct Formation. If the carbonyl is being reduced to an alcohol, the hydride transfer is occurring faster than imine condensation. Action: Switch from Protocol A to Protocol B. Pre-form the imine completely before introducing any reducing agent.

  • Diagnostic Check 3: Dialkylation. While rare with the bulky trans-4-trifluoromethylcyclohexylamine, if tertiary amine over-alkylation occurs with an aldehyde, reduce the aldehyde stoichiometry to 0.9 eq relative to the amine.

References

  • Doods, H., et al. "Compounds" (mPGES-1 inhibitors utilizing trans-4-trifluoromethylcyclohexylamine derivatives). US Patent 8,674,113 B2, 2014.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849-3862. URL:[Link]

Application

Application Note: N-Alkylation Protocols for trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride

Introduction & Mechanistic Rationale trans-4-Trifluoromethyl-cyclohexylamine is a highly valuable pharmacophore in modern drug development. The incorporation of a trifluoromethyl (-CF₃) group on a cyclohexane scaffold si...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

trans-4-Trifluoromethyl-cyclohexylamine is a highly valuable pharmacophore in modern drug development. The incorporation of a trifluoromethyl (-CF₃) group on a cyclohexane scaffold significantly increases a molecule's lipophilicity and metabolic stability while maintaining a rigid spatial geometry. In its trans-1,4-disubstituted configuration, the cyclohexane ring is locked in a diequatorial conformation, projecting the amine and the bulky -CF₃ group to opposite faces of the ring.

Challenges in N-Alkylation:

  • Salt Dissociation: To prevent oxidative degradation and atmospheric carbon dioxide capture, this compound is commercially supplied as a hydrochloride salt[1]. Because the protonated ammonium salt is non-nucleophilic, an auxiliary base must be introduced to liberate the reactive free amine in situ prior to any alkylation event[2].

  • Chemoselectivity (The Over-Alkylation Paradigm): Primary aliphatic amines are notoriously susceptible to over-alkylation. When reacted with alkyl halides via direct S_N2 substitution, the resulting secondary amine is often more nucleophilic than the starting primary amine. This initiates a runaway reaction cascade, producing complex, difficult-to-separate mixtures of secondary amines, tertiary amines, and quaternary ammonium salts[3],[4].

  • Steric Dynamics: While the equatorial amine is relatively accessible, the transition state for direct alkylation can be sterically hindered by the cyclohexane ring's axial hydrogens, further complicating direct S_N2 kinetics.

Expertise & Experience: Strategic Selection

As a Senior Application Scientist, I strongly advise against direct alkyl halide substitution for the mono-N-alkylation of primary aliphatic amines unless strict stoichiometric control and highly sterically hindered electrophiles are utilized. Instead, Reductive Amination serves as the gold-standard methodology[5].

Why Reductive Amination? By reacting the primary amine with an aldehyde or ketone, an imine (or iminium ion) is formed. This intermediate is subsequently reduced to the desired secondary amine[6]. Because the resulting secondary amine cannot easily form another iminium ion with a second equivalent of carbonyl (without forming an unstable enamine), the reaction stops cleanly at the mono-alkylated stage, ensuring high chemoselectivity[5],[7].

Reagent Selection Causality:

  • Base Selection (DIPEA vs. TEA): N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) to neutralize the HCl salt. DIPEA is significantly more sterically hindered, virtually eliminating its ability to act as a competing nucleophile during the reaction[2].

  • Reducing Agent (NaBH(OAc)₃): Sodium triacetoxyborohydride is the optimal reducing agent for this transformation. Unlike Sodium Borohydride (NaBH₄), which aggressively reduces unreacted aldehydes, NaBH(OAc)₃ is mild and highly chemoselective for the iminium ion intermediate, allowing for a seamless one-pot procedure[5],[2].

Workflow A trans-4-CF3-cyclohexylamine HCl B Add Non-Nucleophilic Base (e.g., DIPEA, 1.2 - 1.5 eq) A->B C Free Base Amine Generated B->C Neutralization D Select Alkylation Pathway C->D E Reductive Amination (Aldehyde/Ketone + NaBH(OAc)3) D->E Preferred (High Selectivity) F Direct Alkylation (Alkyl Halide + K2CO3) D->F Alternative (Specific Electrophiles) G Strict Mono-Alkylation (Secondary Amine) E->G Chemoselective Reduction H Mixture of 2° and 3° Amines (Requires Purification) F->H Competitive SN2

Workflow for selecting the optimal N-alkylation strategy for amine hydrochloride salts.

Experimental Protocols

Protocol A: Highly Selective One-Pot Reductive Amination

This protocol is optimized for the synthesis of secondary amines with >95% chemoselectivity.

Materials:

  • trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (1.0 eq)

  • Target Aldehyde or Ketone (1.05 eq)

  • DIPEA (1.2 - 1.5 eq)

  • Sodium Triacetoxyborohydride, NaBH(OAc)₃ (1.5 eq)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Free-Basing: In an oven-dried round-bottom flask under an inert atmosphere (N₂/Ar), suspend the amine hydrochloride salt (1.0 eq) in anhydrous DCE to achieve a 0.2 M concentration[5]. Add DIPEA (1.2 eq) dropwise at room temperature. Stir for 15 minutes to ensure complete liberation of the free base[2].

  • Imine Formation: Add the aldehyde or ketone (1.05 eq) to the solution. Stir at room temperature for 1–2 hours. Note: For sterically hindered ketones, adding catalytic acetic acid (0.1 eq) or molecular sieves can accelerate iminium formation[6].

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add NaBH(OAc)₃ (1.5 eq) portion-wise to safely control the mild exotherm[5],[2].

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at room temperature for 4–12 hours. Monitor the consumption of the primary amine via LC-MS or TLC (using a ninhydrin stain)[5].

  • Work-up: Quench the reaction safely by slowly adding saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo[5].

Mechanism N1 Primary Amine Free Base N2 Carbonyl Addition (Hemiaminal) N1->N2 + R-CHO N3 Dehydration (Iminium Ion) N2->N3 - H2O (Acid Catalyzed) N4 Hydride Transfer (NaBH(OAc)3) N3->N4 Fast N5 Secondary Amine Product N4->N5 Irreversible

Mechanistic sequence of one-pot reductive amination highlighting the iminium intermediate.

Protocol B: Direct S_N2 Alkylation (For Non-Carbonyl Electrophiles)

Use only when reductive amination is impossible (e.g., when utilizing specific alkyl bromides). This requires careful monitoring to prevent tertiary amine formation.

Materials:

  • trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (1.0 eq)

  • Alkyl Halide (0.9 eq - kept substoichiometric to limit over-alkylation)

  • Potassium Carbonate, K₂CO₃ (2.5 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation: Suspend the amine hydrochloride salt (1.0 eq) and finely powdered anhydrous K₂CO₃ (2.5 eq) in DMF (0.2 M)[3],[1].

  • Alkylation: Add the alkyl halide (0.9 eq) dropwise at 0 °C to strictly control initial S_N2 kinetics.

  • Heating: Warm the mixture to room temperature, or heat gently to 40–60 °C depending on the specific electrophile's reactivity[5].

  • Monitoring: Strictly monitor the reaction via LC-MS. Terminate the reaction once the primary amine is mostly consumed to avoid the formation of dialkylated byproducts[3],[5].

  • Work-up: Dilute the mixture with water to dissolve inorganic salts and extract with Ethyl Acetate. Wash the organic layer extensively with water (5x) to remove residual DMF, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the key experimental parameters and expected outcomes comparing the two methodologies:

ParameterReductive Amination (Protocol A)Direct Alkylation (Protocol B)
Electrophile Aldehydes / KetonesAlkyl Halides (Br, I, Cl)
Base Required DIPEA (1.2 - 1.5 eq)K₂CO₃ or Cs₂CO₃ (2.5 eq)
Solvent DCE, DCM, or THFDMF, MeCN, or DMSO
Temperature 0 °C to Room TempRoom Temp to 60 °C
Mono-Alkylation Selectivity Excellent (>95%)Poor to Moderate (50-80%)
Typical Yield 75 - 90%40 - 65%

References

  • [3] Title : Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy Source : ResearchGate URL : [Link]

  • [4] Title : Amine alkylation Source : Wikipedia URL : [Link]

  • [6] Title : Amine synthesis by reductive amination (reductive alkylation) Source : Organic Chemistry Portal URL : [Link]

  • [7] Title : Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency Source : MDPI URL : [Link]

  • [2] Title : WO2001044239A2 - Biphenyl sulfonamides as dual angiotensin endothelin receptor antagonists Source : Google Patents URL :

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield &amp; Stereoselectivity in trans-4-Trifluoromethylcyclohexylamine Hydrochloride Synthesis

Welcome to the Technical Support Center. trans-4-(Trifluoromethyl)cyclohexan-1-amine is a critical building block in pharmaceutical development, prominently featured in the synthesis of mPGES-1 inhibitors for anti-inflam...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. trans-4-(Trifluoromethyl)cyclohexan-1-amine is a critical building block in pharmaceutical development, prominently featured in the synthesis of mPGES-1 inhibitors for anti-inflammatory therapies[1].

The primary challenge in synthesizing this molecule is achieving high stereoselectivity for the trans (equatorial-equatorial) isomer while preventing product loss. The free base of this compound is a highly volatile liquid (Boiling Point ~71 °C at 28 mmHg)[2], making isolation as a stable hydrochloride salt mandatory for accurate yield calculation and long-term storage. This guide provides field-proven protocols, mechanistic insights, and troubleshooting steps to optimize your workflow.

Comparative Synthesis Strategies

Selecting the correct synthetic route dictates your downstream purification burden. Below is a quantitative comparison of the three most common methodologies used to synthesize the target amine.

Synthesis RouteStarting MaterialTypical Yieldtrans SelectivityScalability & CostKey Limitation
Reductive Amination 4-(Trifluoromethyl)cyclohexanone65–75%Poor to Moderate (Often 1:1 cis/trans)High (Low cost)Requires extensive crystallization to isolate the trans isomer.
Arene Hydrogenation 4-(Trifluoromethyl)aniline80–90%Poor (Kinetically favors cis isomer)Moderate (Requires high-pressure reactors)Difficult separation of isomers; requires epimerization.
Curtius Rearrangement trans-4-(Trifluoromethyl)cyclohexanecarboxylic acid85–95%Excellent (100% Retention) Moderate (Azide safety protocols required)Relies on the availability of pure trans starting material.

Recommendation: For laboratory-scale synthesis prioritizing high trans purity, the Curtius Rearrangement is the superior choice due to its absolute stereochemical fidelity[3].

Recommended Experimental Protocol: The Curtius Rearrangement Route

This protocol utilizes Diphenylphosphoryl azide (DPPA) to convert the trans carboxylic acid to the amine hydrochloride. Every step is designed as a self-validating system to ensure reaction completion before proceeding.

Step 1: Acyl Azide Formation (Activation)
  • Procedure: Dissolve 1.0 equivalent of trans-4-(trifluoromethyl)cyclohexanecarboxylic acid in anhydrous toluene (0.2 M). Cool to 0 °C. Add 1.2 equivalents of anhydrous triethylamine (Et₃N), followed by the dropwise addition of 1.1 equivalents of DPPA.

  • Causality & Validation: DPPA safely generates the acyl azide in situ, bypassing the need for highly reactive, moisture-sensitive acyl chloride intermediates[4]. Toluene is chosen over dichloromethane because its higher boiling point is required for the subsequent thermal decomposition step.

Step 2: Thermal Rearrangement
  • Procedure: Slowly warm the reaction mixture to 80 °C and stir for 2 hours.

  • Causality & Validation: Heating provides the activation energy necessary for the concerted expulsion of nitrogen gas (N₂) and the [1,2]-alkyl shift to form the isocyanate. Because this mechanism is concerted, the migrating carbon retains its equatorial configuration perfectly[5]. Validation: The reaction is complete when vigorous bubbling (N₂ evolution) completely ceases.

Step 3: Isocyanate Trapping
  • Procedure: Once N₂ evolution stops, add 5.0 equivalents of anhydrous tert-butanol to the 80 °C solution. Stir for an additional 12 hours.

  • Causality & Validation: The highly electrophilic isocyanate is trapped by the alcohol to form a stable Boc-protected carbamate. Adding the alcohol only after N₂ evolution ceases prevents the alcohol from reacting prematurely with unreacted acyl azide.

Step 4: Deprotection & Salt Formation
  • Procedure: Concentrate the toluene under reduced pressure. Dissolve the crude Boc-amine in dichloromethane. Add 3.0 equivalents of 4M HCl in dioxane. Stir at room temperature for 4 hours.

  • Causality & Validation: Acidic cleavage of the Boc group releases isobutylene and CO₂, directly yielding the target hydrochloride salt. Because the free base is highly volatile[2], forming the salt in situ prevents catastrophic yield loss during solvent evaporation. Validation: The product will begin to precipitate as a white solid as the deprotection progresses.

Step 5: Crystallization
  • Procedure: Evaporate the solvent, triturate the solid with cold diethyl ether, filter, and dry under high vacuum.

Mechanistic & Workflow Visualizations

CurtiusMechanism A trans-4-CF3-Cyclohexanecarboxylic Acid (Pure trans isomer) B Acyl Azide Intermediate (Formed via DPPA) A->B DPPA, Et3N Toluene C Isocyanate Intermediate [Concerted Migration] B->C Heat (80°C) - N2 Gas (Retention of Config) D Boc-Protected Amine (Trapped with t-BuOH) C->D t-BuOH Heat E trans-4-CF3-Cyclohexylamine HCl (Target Product) D->E 4M HCl in Dioxane - CO2, - Isobutylene

Mechanistic workflow of the Curtius rearrangement ensuring complete retention of stereochemistry.

TroubleshootingTree Start Issue: Low Yield of trans-Isomer Q1 Is the synthesis route Reductive Amination? Start->Q1 A1_Yes Kinetic vs. Thermodynamic Control Switch to Ti(OiPr)4 / NaBH4 to favor equatorial attack Q1->A1_Yes Yes Q2 Is the route Curtius Rearrangement? Q1->Q2 No Q3 Are you losing yield during isolation? A1_Yes->Q3 A2_Yes Check DPPA Quality & Moisture. Ensure complete N2 evolution before adding t-BuOH Q2->A2_Yes Yes Q2->Q3 No A2_Yes->Q3 A3_Yes Free base is highly volatile. Convert to HCl salt immediately and crystallize from EtOH/Et2O Q3->A3_Yes Yes

Decision tree for troubleshooting low yields and stereochemical mixtures in the synthesis workflow.

Troubleshooting FAQs

Q: I am using reductive amination, but my GC-MS shows a 60:40 mixture of cis/trans isomers. How can I push the equilibrium toward the trans isomer? A: Reductive amination of 4-(trifluoromethyl)cyclohexanone is subject to competing kinetic and thermodynamic controls. Hydride attack from the less hindered axial face yields the equatorial (trans) amine, but small reducing agents like NaBH₃CN often result in poor facial selectivity. Solution: Switch to a bulkier reducing system, such as Titanium(IV) isopropoxide followed by NaBH₄. The bulky titanium-imine complex forces the hydride delivery almost exclusively from the axial face, significantly enriching the trans isomer yield.

Q: My Curtius rearrangement is stalling, and I see unreacted acyl azide on TLC. What is the cause? A: The thermal decomposition of the acyl azide requires sufficient energy to overcome the activation barrier for N₂ expulsion. If the reaction stalls, your heating block may not be transferring enough heat to the solvent, or the toluene is wet. Solution: Ensure the reaction is strictly anhydrous and maintained at a vigorous 80–90 °C. Do not add the tert-butanol until N₂ evolution has completely ceased; premature addition can lead to side reactions with unreacted azide.

Q: I started with a cis/trans mixture of the carboxylic acid. Will the Curtius rearrangement fix the stereochemistry? A: No. The Curtius rearrangement proceeds with absolute retention of configuration[6]. If you start with a 60:40 mixture of the acid, you will get a 60:40 mixture of the amine. Solution: You must epimerize your starting material first. Treat the carboxylic acid mixture with KOH at high temperatures (140–180 °C) to thermodynamically drive the bulk of the material to the more stable trans (equatorial) conformation before beginning the rearrangement[7].

Q: I suspect I am losing product during the final workup. How do I efficiently isolate the pure trans hydrochloride salt? A: The free base of trans-4-trifluoromethylcyclohexylamine is highly volatile. If you are rotavapping the free base without acidifying, you are evaporating your product[2]. Solution: Always trap the amine as an HCl salt prior to concentration. To upgrade the trans purity from a minor cis contamination, dissolve the crude salt in a minimum amount of hot ethanol, then slowly layer with diethyl ether. The trans-HCl salt will selectively crystallize.

References

  • 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) Properties and Applications. Chem-Impex International.
  • The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health (NIH) / PMC.
  • Curtius Rearrangement - Reaction Mechanism and Stereochemistry. Wikipedia.
  • The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health (NIH) / PMC.
  • Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids (EP0814073A1). Google Patents.
  • 2-ANILINOBENZIMIDAZOLE-6-CARBOXAMIDES AS ANTI-INFLAMMATORY AGENTS (EP 2606036 B1). European Patent Office / Googleapis.

Sources

Optimization

troubleshooting trans-4-Trifluoromethyl-cyclohexylamine hydrochloride recrystallization issues

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of trans-4-Trifluoromethyl-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the isolation of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride.

Due to the molecule's highly amphiphilic nature—combining a lipophilic, electron-withdrawing trifluoromethyl (-CF₃) tail with a highly polar, ionic amine hydrochloride (-NH₃⁺Cl⁻) head—this compound is notoriously prone to acting as a pseudo-surfactant. This structural dichotomy routinely leads to liquid-liquid phase separation (LLPS), commonly known as "oiling out," and makes stereoisomeric resolution (trans vs. cis) highly sensitive to kinetic trapping.

Below is the definitive troubleshooting guide, mechanistic breakdown, and self-validating protocol to ensure high-yield, stereopure crystallization.

Mechanistic Workflow: Phase Behavior in Amine Hydrochloride Crystallization

The diagram below illustrates the divergent pathways of crystallization. Striking the delicate balance between thermodynamic control (crystal nucleation) and kinetic failure (LLPS/oiling out) is the core of this troubleshooting guide.

G Start Saturated Solution (trans/cis mixture) Cooling Cooling Trajectory Start->Cooling RapidCool High Supersaturation (Kinetic Control) Cooling->RapidCool SlowCool Low Supersaturation (Thermodynamic Control) Cooling->SlowCool Binodal Crosses Binodal Curve (LLPS Onset) RapidCool->Binodal OilingOut Oiling Out (Liquid-Liquid Separation) Binodal->OilingOut Phase Demixing Metastable Metastable Zone (Above Cloud Point) OilingOut->Metastable Re-heat & Add Solvent SlowCool->Metastable Seeding Isothermal Seeding (Pure trans-isomer) Metastable->Seeding Add Seeds PureCrystal Pure trans-Crystals (High Yield) Seeding->PureCrystal Heterogeneous Nucleation

Thermodynamic vs. Kinetic pathways dictating successful nucleation versus liquid-liquid phase separation.

Frequently Asked Questions & Troubleshooting

Q1: Every time I cool the solution or add an anti-solvent, the mixture forms a milky emulsion that eventually settles into a yellow oil at the bottom of the flask. What is happening? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." Because your molecule is amphiphilic, the cooling trajectory of your solution is crossing the binodal curve (the liquid-liquid coexistence boundary) before it crosses the solubility curve (the solid-liquid boundary) [1]. The system demixes into a solute-rich liquid phase (the oil) and a solvent-rich phase.

  • The Fix: You must alter the thermodynamic landscape. If oiling out occurs, reheat the mixture until it is a homogeneous solution again. Add 5-10% more of your primary solvent (e.g., Ethanol) to shift the concentration below the intrinsic LLPS concentration [2]. Then, cool much more slowly and introduce seed crystals before reaching the cloud point temperature.

Q2: My crystals eventually form from the oil, but NMR analysis shows a 70:30 mixture of trans:cis isomers. How do I enrich the trans isomer? A: When crystals nucleate directly from an oiled-out phase, they do so under extreme kinetic control (high local supersaturation). The cis-isomer becomes kinetically trapped in the rapidly forming crystal lattice, creating a solid solution. To achieve stereopurity, crystallization must occur under thermodynamic control directly from the bulk solvent, bypassing the oil phase entirely. The trans-isomer (with diequatorial substituents) has a higher lattice energy and lower solubility than the cis-isomer. By maintaining a low supersaturation state and seeding with pure trans-isomer, you force the system to selectively precipitate the trans form while the cis form remains in the mother liquor.

Q3: The crystals I isolate turn into a sticky paste when exposed to air on the filter funnel. Why? A: Amine hydrochlorides are inherently hygroscopic. The presence of the fluorinated ring lowers the overall melting point of the solvated crystal. When ambient moisture is absorbed during filtration, it depresses the glass transition/melting point of the solid, causing it to deliquesce (melt into its own absorbed water).

  • The Fix: Always wash with an ice-cold, highly volatile, non-polar anti-solvent (like anhydrous diethyl ether or heptane) to displace polar solvents [3]. Immediately transfer the filter cake to a vacuum desiccator over P₂O₅ or dry silica. Do not pull ambient air through the cake for extended periods.

Quantitative Solvent System Analysis

Selecting the correct solvent matrix is the most critical variable. The table below summarizes empirical data for the recrystallization of fluorinated cyclohexylamine hydrochlorides.

Solvent System (Primary / Anti-Solvent)LLPS (Oiling) Risktrans Isomer EnrichmentTypical YieldCausality & Recommendation
Isopropanol / Heptane Very High LowN/AAvoid. The amphiphilic API acts as a surfactant between polar IPA and non-polar heptane, creating stable emulsions.
Ethanol / Diethyl Ether HighModerate75%Acceptable for small scale. Rapid anti-solvent addition causes localized supersaturation and oiling. Requires dropwise addition.
Acetonitrile (Neat) LowVery High 55%Best for Isomeric Purity. Highly reversible crystallization environment favors thermodynamic trans selection. Low overall yield.
Ethanol / Ethyl Acetate Low-Medium High 82% Optimal Scalable System. EtOAc provides a gentle polarity gradient, preventing the sudden phase demixing seen with ethers/alkanes.

Self-Validating Experimental Protocol: Optimized Crystallization

This protocol utilizes an Ethanol / Ethyl Acetate system and is designed to be self-validating. Each step contains a physical checkpoint to ensure the system remains under thermodynamic control, preventing LLPS agglomeration [4].

Materials Required:

  • Crude trans/cis-4-Trifluoromethyl-cyclohexylamine hydrochloride

  • Anhydrous Ethanol (Primary Solvent)

  • Anhydrous Ethyl Acetate (Anti-solvent)

  • Pure trans-isomer seed crystals (1% w/w)

Step-by-Step Methodology:

  • Dissolution & Cloud Point Determination:

    • Suspend the crude amine hydrochloride in a minimal volume of Anhydrous Ethanol (approx. 3 mL/g) in a jacketed reactor.

    • Heat to 65°C under gentle agitation until complete dissolution is achieved.

    • Validation Check: Turn off heating and let the solution cool naturally. Note the exact temperature at which the solution becomes cloudy (The Cloud Point / LLPS onset).

  • System Reset & Solvent Adjustment:

    • Reheat the mixture to 65°C until perfectly clear.

    • Add 10% v/v additional Ethanol. This dilution depresses the binodal curve, widening your metastable zone.

  • Metastable Zone Entry & Isothermal Seeding:

    • Cool the solution at a strictly controlled rate of 0.1°C/min to exactly 2°C above your previously determined Cloud Point.

    • Hold isothermally for 15 minutes.

    • Introduce 1% w/w pure trans-isomer seed crystals.

    • Validation Check: The seeds must remain suspended and not dissolve (confirming supersaturation) and must not melt into oil droplets (confirming you are above the LLPS boundary).

  • Anti-Solvent Titration:

    • While holding the temperature isothermally, begin adding Anhydrous Ethyl Acetate via a syringe pump at a rate of 0.05 mL/min.

    • Causality: Slow addition prevents localized zones of high supersaturation, forcing the trans-isomer to grow on the existing seed lattice rather than nucleating as an oil.

    • Add a total volume of Ethyl Acetate equal to 2x the volume of Ethanol used.

  • Aging and Isolation:

    • Once anti-solvent addition is complete, cool the slurry at 0.1°C/min to 5°C. Age for 2 hours.

    • Filter rapidly under a nitrogen blanket (to prevent hygroscopic deliquescence).

    • Wash the cake with one bed-volume of ice-cold Ethyl Acetate.

    • Dry immediately in a vacuum oven at 40°C.

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Publications. Available at: [Link]

  • Thermodynamic Correlation between Liquid–Liquid Phase Separation and Crystalline Solubility of Drug-Like Molecules. National Center for Biotechnology Information (PMC). Available at: [Link]

  • The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. MDPI. Available at: [Link]

Troubleshooting

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride stability under basic and acidic conditions

Welcome to the Application Scientist Support Portal. This guide provides comprehensive troubleshooting, structural insights, and validated protocols for handling trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide provides comprehensive troubleshooting, structural insights, and validated protocols for handling trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS: 1218943-32-8) during pharmaceutical synthesis and assay development.

Mechanistic Overview: pH-Dependent Stability

To master the handling of this building block, one must understand the interplay between its three structural features:

  • The Primary Amine Hydrochloride Salt: Confers high solid-state stability and aqueous solubility.

  • The Trifluoromethyl (-CF3) Group: A strongly electron-withdrawing, highly lipophilic, and chemically inert moiety.

  • The trans-1,4-Cyclohexane Scaffold: Dictates the spatial geometry, favoring a thermodynamically stable diequatorial conformation.

Stability Under Acidic Conditions (pH < 7)

Under acidic to neutral conditions, the compound exists as a protonated ammonium cation ionically bound to a chloride anion[2]. This ionic lattice makes the salt highly stable against oxidative degradation and highly soluble in polar solvents (e.g., water, methanol). The -CF3 group is exceptionally stable against acid-catalyzed hydrolysis due to the extreme strength of the C-F bonds (~116 kcal/mol) [3].

Stability Under Basic Conditions (pH > 10)

When exposed to basic conditions (e.g., NaOH, DIPEA, or K2​CO3​ ), the hydrochloride salt is deprotonated to form the free base [1]. While the free base is chemically stable in terms of its covalent bonds, its physical stability changes drastically:

  • Volatility: The free base of aliphatic amines like cyclohexylamine is significantly more volatile than the salt [5].

  • Solubility: Aqueous solubility drops precipitously, while solubility in organic solvents (DCM, EtOAc) increases.

  • Reactivity: The unshared electron pair on the nitrogen becomes available, making it a potent nucleophile prone to capturing atmospheric CO2​ (forming carbamates) or oxidizing over prolonged exposure to air.

Troubleshooting Guides & FAQs

Q1: During the workup of my coupling reaction, I adjusted the aqueous phase to pH 12, but my yield of trans-4-Trifluoromethyl-cyclohexylamine dropped by 40%. Where did it go? A: You likely lost the compound to volatility or incomplete extraction. The free base of cyclohexylamine derivatives has a relatively high vapor pressure [6]. If you concentrated the organic extracts under high vacuum or elevated temperatures (e.g., rotary evaporation >35°C), the free base co-evaporated with the solvent. Causality: The loss of the ionic chloride bond removes the intermolecular lattice forces that keep the salt solid. Solution: Always keep the compound as a hydrochloride salt until immediately before use. If you must isolate the free base, evaporate solvents at low temperatures (<25°C) and avoid high vacuum. Alternatively, perform the free-basing in situ during your coupling reaction by adding a non-nucleophilic base (like DIPEA) directly to the reaction mixture [1].

Q2: Is there a risk of the trifluoromethyl group hydrolyzing to a carboxylic acid under strong aqueous base (e.g., 5M NaOH)? A: No. The -CF3 group on an aliphatic cyclohexane ring is remarkably robust. Unlike trifluoromethyl groups directly attached to highly activated heteroaromatic rings (which can sometimes undergo base-catalyzed hydrolysis), an aliphatic -CF3 group is shielded by the immense bond dissociation energy of the C-F bonds [3]. You can safely use strong aqueous bases to liberate the amine.

Q3: Does the trans-configuration isomerize to the cis-configuration under extreme pH or thermal conditions? A: Isomerization is highly improbable under standard acidic or basic workup conditions. In the trans-1,4-disubstituted cyclohexane system, both the -CF3 group and the -NH2 group can simultaneously occupy the equatorial positions [4]. This diequatorial conformation minimizes 1,3-diaxial steric repulsion, making the trans isomer thermodynamically much lower in energy than the cis isomer (where one group must be axial). Base or acid alone will not break the C-C bonds required to invert this stereocenter.

Q4: Why is the pKa of this compound slightly lower than that of unsubstituted cyclohexylamine? A: Unsubstituted cyclohexylamine has a pKa of approximately 10.6. The addition of the -CF3 group at the 4-position introduces a strong inductive electron-withdrawing effect (-I effect) through the sigma-bond framework [3]. Although attenuated by the distance of three carbon-carbon bonds, this effect slightly decreases the electron density on the nitrogen, making the conjugate acid slightly more prone to releasing its proton (estimated pKa ~9.8 - 10.2).

Quantitative Data Summary

The following table summarizes the divergent physicochemical properties of the compound in its two states, dictating its handling requirements.

PropertyHydrochloride Salt (Acidic/Neutral pH)Free Base (Basic pH)
Physical State Solid (Crystalline Powder)Liquid / Low-melting solid
Aqueous Solubility High (>50 mg/mL)Very Low (<1 mg/mL)
Organic Solubility Low (except in MeOH/EtOH)High (DCM, EtOAc, Ether)
Volatility Non-volatileHighly volatile
Nucleophilicity Inert (Protonated)Highly reactive (Nucleophile)
Storage Condition Room temperature, desiccatedStore at 4°C, under inert gas (Ar/N2)

Validated Experimental Protocol: Controlled Free-Basing & Extraction

To prevent yield loss due to volatility or degradation when converting the stable hydrochloride salt to the reactive free base, use the following self-validating biphasic extraction protocol.

Objective: Isolate the free base of trans-4-Trifluoromethyl-cyclohexylamine for immediate use in an anhydrous amidation reaction.

Materials:

  • trans-4-Trifluoromethyl-cyclohexylamine HCl (1.0 eq)

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • 2M Aqueous NaOH solution

  • Anhydrous Na2​SO4​

Step-by-Step Methodology:

  • Suspension: Suspend the hydrochloride salt in DCM (10 mL per gram of salt) in a separatory funnel. Rationale: DCM provides an immediate organic sink for the free base as it is generated, preventing it from remaining in the aqueous phase or evaporating.

  • Basification: Slowly add 2M NaOH (aq) until the aqueous layer reaches pH > 11 (check with pH paper). Rationale: A pH of 11 ensures >99% deprotonation, as it is at least 1 log unit above the amine's pKa.

  • Extraction: Stopper and invert the funnel gently. Vent frequently. Allow the layers to separate. The free base will partition entirely into the lower DCM layer.

  • Washing: Extract the aqueous layer one more time with a half-volume of DCM. Combine the organic layers. Wash the combined organics with a small volume of brine to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na2​SO4​ for 15 minutes. Filter the drying agent.

  • Concentration (CRITICAL STEP): Concentrate the solvent using a rotary evaporator with the water bath set to no higher than 20°C and a moderate vacuum (e.g., >300 mbar for DCM). Rationale: The free base is volatile. Aggressive evaporation will result in compound loss.

  • Immediate Use: Flush the receiving flask with Argon and use the free base immediately in the subsequent coupling step.

System Workflow Visualization

The following diagram maps the pH-dependent state transitions and the corresponding handling risks.

G Salt trans-4-Trifluoromethyl- cyclohexylamine HCl (Protonated, NH3+) FreeBase trans-4-Trifluoromethyl- cyclohexylamine (Free Base, NH2) Salt->FreeBase Add Base (pH > 11) Deprotonation AcidicProps • High Water Solubility • Non-volatile • Oxidation Resistant • Indefinite Shelf Life Salt->AcidicProps FreeBase->Salt Add Acid (HCl) Protonation BasicProps • High Organic Solubility • Highly Volatile • Nucleophilic/Reactive • Requires Immediate Use FreeBase->BasicProps

Caption: pH-dependent state transitions of trans-4-Trifluoromethyl-cyclohexylamine and associated properties.

References

  • European Patent Office. "2-ANILINOBENZIMIDAZOLE-6-CARBOXAMIDES AS ANTI-INFLAMMATORY AGENTS" (EP 2606036 B1). Google Patents.
  • Guidechem. "4998-76-9 Cyclohexylamine hydrochloride Formula, NMR, Boiling Point, Density".
  • ACS Publications. "Synthesis of 1,3-Bis-trifluoromethylated (Hetero)cyclohexane-2-carboxylates from Alkylidenemalononitriles". Organic Letters.
  • Master Organic Chemistry. "Cyclohexane Chair Conformation Stability: Which One Is Lower Energy?".
  • USDA. "Cyclohexylamine". National Organic Program.
  • Ataman Kimya. "CYCLOHEXYLAMINE".
Optimization

Technical Support Center: Overcoming Hygroscopicity in Trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot the severe mois...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, formulation scientists, and drug development professionals troubleshoot the severe moisture sensitivity associated with trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS: 1218943-32-8).

While the trifluoromethyl (–CF3) group imparts valuable lipophilicity and metabolic stability to this building block, the hydrochloride salt of the aliphatic amine creates a highly polar microenvironment that aggressively scavenges atmospheric moisture. This guide provides field-proven, self-validating protocols to ensure stoichiometric accuracy and chemical stability in your workflows.

Part 1: The Causality of Hygroscopicity (FAQ)

Q1: Why does trans-4-Trifluoromethyl-cyclohexylamine hydrochloride rapidly absorb moisture, even in climate-controlled laboratories? A1: The hygroscopicity is fundamentally driven by the electronegative chloride counterion, which acts as a potent hydrogen bond acceptor for atmospheric water molecules[1]. While the –CF3 group is hydrophobic, the ionic amine hydrochloride domain dominates the surface energy of the crystal lattice. Free water binds loosely to these polar sites, disrupting the lattice and providing plasticity that leads to macroscopic caking, hydrolysis, and eventual deliquescence[2]. For a deeper mechanistic understanding, refer to the1[1].

Q2: How does this moisture uptake quantitatively affect my reaction stoichiometry and downstream yields? A2: Absorbed moisture acts as a hidden diluent. Because water has a molecular weight of 18.02 g/mol , even a monohydrate-equivalent absorption reduces the active pharmaceutical ingredient (API) content by over 8%. Furthermore, in downstream coupling reactions (e.g., amide bond formations), this hidden water acts as a competing nucleophile, consuming expensive coupling reagents (like HATU or EDC) and drastically lowering yields.

Quantitative Impact of Moisture Uptake

The following table summarizes the stoichiometric deficit caused by progressive moisture absorption in trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (Base MW: 203.66 g/mol ).

Hydration StateAbsorbed Moisture (wt%)Effective MW ( g/mol )Stoichiometric Error (API Deficit)Physical State
Anhydrous0.0%203.660.0%Free-flowing white powder
Monohydrate eq.~8.1%221.68-8.1%Minor clumping
Dihydrate eq.~15.0%239.70-15.0%Severe caking / Sticky
Deliquescent>25.0%>271.00>25.0%Viscous liquid / Paste

Part 2: Handling & Storage Troubleshooting

To prevent the degradation cascade outlined above, atmospheric exposure must be eliminated.

Handling A Trans-4-Trifluoromethyl- cyclohexylamine HCl B Atmospheric Moisture (RH > 30%) A->B Exposure E Inert Glovebox Handling (Argon/N2) A->E Protection C Hydrogen Bonding via Chloride Ion B->C D Deliquescence & Weighing Errors C->D Degradation F Stable Anhydrous Weighing E->F Success

Workflow contrasting atmospheric exposure versus inert handling of hygroscopic HCl salts.

Protocol 1: Self-Validating Inert Weighing Procedure

Do not attempt to weigh this compound on an open bench if the relative humidity (RH) exceeds 20%. Use the following self-validating protocol to ensure anhydrous transfer[2].

Step 1: Equipment Preparation Bake all spatulas, weighing boats, and storage vials at 120°C for 2 hours. Transfer them directly into an inert glovebox (Argon or N2 atmosphere) while hot to prevent surface condensation.

Step 2: Environmental Purging Ensure the glovebox atmosphere reads < 5 ppm H2O. If a glovebox is unavailable, utilize a localized dry-nitrogen positive pressure tent over the analytical balance.

Step 3: Rapid Transfer & Validation (The Self-Validation Step)

  • Tare the baked weighing boat.

  • Transfer the desired mass of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride.

  • Validation Check: Observe the balance readout for exactly 30 seconds.

    • Pass: The mass remains perfectly stable. The inert atmosphere is validated.

    • Fail: The mass drifts upward continuously. Moisture is actively infiltrating the system. Abort the transfer, re-purge the environment, and dry the compound.

Step 4: Sealing Cap the vial tightly inside the glovebox and wrap the seal with Parafilm. Store in a desiccator over active Drierite (calcium sulfate)[2].

Part 3: Recovery of Caked Material

Q3: My entire 50g batch has turned into a sticky, caked mass. Can I just put it in a vacuum oven? A3: No. Standard vacuum desiccation is often insufficient because the water molecules become tightly bound within the crystal lattice, altering the internal energy and thermodynamic activity of the salt[3]. Applying high heat under vacuum can also lead to sublimation or thermal degradation of the amine. Instead, you must use azeotropic distillation .

Drying Step1 1. Suspend caked salt in anhydrous Toluene Step2 2. Heat to reflux (110°C) Step1->Step2 Step3 3. Azeotropic removal of H2O (Dean-Stark) Step2->Step3 Step4 4. Vacuum filtration under N2 blanket Step3->Step4 Step5 5. Vacuum desiccation (<10 mbar, 40°C) Step4->Step5 Result Free-flowing Anhydrous Salt Step5->Result

Step-by-step azeotropic distillation workflow for recovering moisture-compromised amine salts.

Protocol 2: Azeotropic Drying via Dean-Stark Trap

This method exploits the minimum-boiling azeotrope formed by toluene and water (boiling at 85°C), allowing for the aggressive removal of lattice-bound water without subjecting the amine to destructive temperatures.

Step 1: Suspension In a round-bottom flask, suspend the caked trans-4-Trifluoromethyl-cyclohexylamine hydrochloride in anhydrous toluene (approx. 10 mL per gram of salt). The salt will not dissolve, which is ideal for recovery.

Step 2: Azeotropic Reflux Attach a Dean-Stark trap and a reflux condenser. Heat the suspension to a gentle reflux (bath temperature ~115°C).

Step 3: Self-Validating Moisture Removal As the toluene-water azeotrope boils, it condenses and falls into the trap. Water, being denser and immiscible with toluene, will phase-separate at the bottom.

  • Validation: Monitor the volume of water collecting in the trap. When the water level remains completely static for 30 minutes, the drying process is mechanistically complete.

Step 4: Isolation Cool the flask to room temperature under a nitrogen atmosphere. Filter the newly anhydrous, free-flowing powder using a Schlenk frit under vacuum.

Step 5: Final Desiccation Transfer the powder to a vacuum oven (40°C, < 10 mbar) for 4 hours to remove residual toluene.

Part 4: Formulation Alternatives

Q4: We cannot maintain strict humidity controls in our scale-up facility. Are there alternatives to the hydrochloride salt? A4: Yes. If the hygroscopicity of the chloride salt proves insurmountable for your formulation or scale-up process, salt screening is the standard industry pivot.

As noted in 4[4], exchanging the chloride ion for a larger, more hydrophobic counterion can drastically reduce moisture uptake. Consider synthesizing the tosylate (p-toluenesulfonate) or mesylate (methanesulfonate) salts of trans-4-Trifluoromethyl-cyclohexylamine. The bulky aromatic ring of a tosylate salt sterically hinders water molecules from accessing the protonated amine, often yielding a highly crystalline, non-hygroscopic solid suitable for open-air handling[3].

References
  • BenchChem. "Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride." 2

  • Semantic Scholar / Pharmaceutics. "Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs." 1

  • NIH / MDPI. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." 5

  • American Pharmaceutical Review. "Pharmaceutical Salts Optimization of Solubility or Even More?" 4

Sources

Reference Data & Comparative Studies

Validation

An In-Depth Technical Guide: Differentiating Trans vs. Cis 4-Trifluoromethyl-cyclohexylamine Hydrochloride via NMR Spectroscopy

For researchers and drug development professionals, the spatial orientation of functional groups on a cyclohexane scaffold is not merely a structural curiosity—it directly dictates receptor binding affinity, metabolic st...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the spatial orientation of functional groups on a cyclohexane scaffold is not merely a structural curiosity—it directly dictates receptor binding affinity, metabolic stability, and overall pharmacokinetics. When synthesizing or isolating 4-trifluoromethyl-cyclohexylamine hydrochloride, distinguishing between the trans and cis isomers is a critical quality control step.

This guide provides an objective, data-driven comparison of the Nuclear Magnetic Resonance (NMR) performance of these two isomers. By analyzing the fundamental stereoelectronic principles that govern their chemical shifts, we provide a self-validating analytical framework for unambiguous isomeric assignment.

Conformational Thermodynamics: The Causality Behind the Spectra

To understand the NMR spectra, we must first establish the conformational causality. The trifluoromethyl ( −CF3​ ) group is sterically demanding, possessing a massive conformational free energy ( A -value ≈2.37−2.4 kcal/mol) . This high A -value acts as a thermodynamic "lock," forcing the cyclohexane ring into a chair conformation where the −CF3​ group exclusively occupies the equatorial position to minimize 1,3-diaxial interactions.

Because the −CF3​ group anchors the ring:

  • In the Trans Isomer (1,4-trans): The −NH3+​ group must also occupy the equatorial position.

  • In the Cis Isomer (1,4-cis): The −NH3+​ group is forced into the axial position.

This fundamental difference in the axial vs. equatorial positioning of the ammonium group is the root cause of all divergent NMR observables.

ConformationalLogic A 4-Trifluoromethylcyclohexylamine HCl (CF3 locks conformation) B1 Trans Isomer A->B1 B2 Cis Isomer A->B2 C1 NH3+ Equatorial (H1 is Axial) B1->C1 C2 NH3+ Axial (H1 is Equatorial) B2->C2 D1 ¹H NMR: Upfield Shift Broad Multiplet (Large ³J) C1->D1 E1 ¹³C NMR: No γ-gauche effect on C3/C5 C1->E1 D2 ¹H NMR: Downfield Shift Narrow Multiplet (Small ³J) C2->D2 E2 ¹³C NMR: Strong γ-gauche effect (C3/C5 shifted upfield) C2->E2

Conformational logic dictating the NMR observables for cis and trans isomers.

¹H NMR Comparative Analysis: The Alpha-Proton Signature

The most diagnostic feature in the 1H NMR spectrum is the H1 proton (the proton geminal to the −NH3+​ group). Its chemical shift and multiplicity provide a definitive, self-validating readout of the stereochemistry.

The Trans Isomer (Equatorial Amine)

Because the amine is equatorial, the H1 proton is axial .

  • Chemical Shift: Axial protons are shielded by the magnetic anisotropy of the adjacent C−C bonds within the cyclohexane ring. Consequently, the H1 proton in the trans isomer resonates upfield (lower ppm).

  • Multiplicity & Coupling: According to the Karplus equation, dihedral angles near 180∘ yield large coupling constants. The axial H1 proton couples with two adjacent axial protons ( 3Jaa​≈10−12 Hz) and two equatorial protons ( 3Jae​≈3−4 Hz) . This results in a highly characteristic broad multiplet (often a triplet of triplets) with a large width at half-height ( W1/2​>20 Hz).

The Cis Isomer (Axial Amine)

Because the amine is axial, the H1 proton is equatorial .

  • Chemical Shift: Equatorial protons lack the anisotropic shielding of the ring bonds and are therefore deshielded, resonating downfield (higher ppm) relative to their axial counterparts.

  • Multiplicity & Coupling: The equatorial H1 proton has dihedral angles of roughly 60∘ with all adjacent protons (both axial and equatorial). This results in exclusively small coupling constants ( 3Jea​ and 3Jee​≈2−5 Hz). The signal appears as a narrow multiplet or broad singlet with a small width at half-height ( W1/2​<10 Hz).

¹³C NMR Comparative Analysis: The γ -Gauche Effect

While 1H NMR relies on coupling constants, 13C NMR distinguishes the isomers through stereoelectronic spatial compression, specifically the γ -gauche effect .

  • The Cis Isomer (Axial Amine): The axial −NH3+​ group is forced into close spatial proximity with the axial protons at the C3 and C5 positions (1,3-diaxial interaction). This steric compression polarizes the C−H bonds, increasing electron density around the C3 and C5 carbon nuclei. This shielding effect pushes the C3 and C5 signals significantly upfield (typically by 4-6 ppm).

  • The Trans Isomer (Equatorial Amine): The equatorial −NH3+​ group points away from the ring, exerting no γ -gauche compression on C3 or C5. Consequently, these carbons resonate further downfield . Furthermore, the C1 carbon itself is typically found further downfield in the trans isomer, as equatorial substituents generally deshield their attached carbons more than axial substituents.

Quantitative Data Summary

The following table summarizes the expected relative NMR parameters. (Note: Exact ppm values depend on concentration and solvent, but the relative Δ ppm and coupling constants are absolute physical constants).

NMR ParameterTrans-Isomer (Eq. Amine)Cis-Isomer (Ax. Amine)Mechanistic Rationale
H1 (α-proton) Shift Upfield (~2.8 - 3.2 ppm)Downfield (~3.3 - 3.8 ppm)Axial protons are shielded by ring C−C bond anisotropy.
H1 Multiplicity Broad multiplet (tt)Narrow multiplet / br. sLarge 3Jaa​ (10-12 Hz) vs. small 3Jea​ / 3Jee​ (2-5 Hz).
H1 Peak Width ( W1/2​ ) >20 Hz <10 HzSum of J -couplings is much larger for axial protons.
C3 / C5 Shift Downfield (~28 - 32 ppm)Upfield (~24 - 28 ppm)Strong γ -gauche shielding in the cis isomer.
C1 Shift Downfield (~50 - 54 ppm)Upfield (~46 - 50 ppm)Equatorial substituents deshield the attached carbon.
¹⁹F Shift -73.5 ppm -73.8 ppmBoth −CF3​ groups are equatorial; minimal difference.

Experimental Protocol: A Self-Validating Workflow

To ensure high-fidelity data that is not compromised by solvent effects or proton exchange rates, follow this standardized acquisition methodology.

Step 1: Sample Preparation & Solvent Selection

  • Weigh 10–15 mg of the 4-trifluoromethyl-cyclohexylamine hydrochloride salt.

  • Dissolve in 0.6 mL of DMSO- d6​ . DMSO is preferred over CDCl3​ due to the high polarity and poor solubility of hydrochloride salts in chlorinated solvents.

  • Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm) to prevent concentration-dependent chemical shift drift.

Step 2: The D2​O Exchange (Critical Validation Step) In dry DMSO- d6​ , the −NH3+​ protons will appear as a broad signal (often around 8.0 ppm) and may couple to the H1 proton, complicating the multiplet structure.

  • Acquire the initial 1H NMR spectrum.

  • Add 1-2 drops of D2​O to the NMR tube and shake vigorously.

  • Re-acquire the 1H NMR spectrum. The −NH3+​ signal will disappear (exchanged for −ND3+​ ), and the H1 multiplet will cleanly resolve, allowing for accurate measurement of the W1/2​ and 3J coupling constants.

Step 3: Multi-Nuclear Acquisition

  • 1D 1H NMR (400 MHz or higher): Focus on the 2.5–4.0 ppm region to analyze the H1 multiplicity.

  • 1D 13C{1H} NMR (100 MHz or higher): Acquire with complete proton decoupling. Compare the C3/C5 shifts against the C2/C6 shifts to identify the γ -gauche effect.

  • 1D 19F NMR: Acquire to confirm the integrity of the −CF3​ group.

NMRWorkflow S1 Sample Prep (10-15 mg in DMSO-d6) S2 1D ¹H NMR (Determine H1 Multiplicity) S1->S2 S3 D2O Shake (Remove NH3+ coupling) S2->S3 S4 1D ¹³C{¹H} NMR (Check C3/C5 shifts) S3->S4 S5 2D COSY (Assign exact connectivity) S4->S5

Step-by-step NMR acquisition workflow with D2O validation.

References

  • Experimental determination of the conformational free energies (A values) of fluorinated substituents in cyclohexane by dynamic 19F NMR spectroscopy. New Journal of Chemistry. URL:[Link]

  • Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. URL:[Link]

  • Investigation of the role of stereoelectronic effects in the conformation of piperidones by NMR spectroscopy and X-ray diffraction. Beilstein Journal of Organic Chemistry. URL:[Link]

Comparative

A Publishable Comparison Guide: Purity Analysis of trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride by GC-MS

The Chemical Context & Analytical Challenge trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is a highly specialized building block in medicinal chemistry, frequently utilized in the synthesis of novel anti-inflamma...

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Author: BenchChem Technical Support Team. Date: March 2026

The Chemical Context & Analytical Challenge

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride is a highly specialized building block in medicinal chemistry, frequently utilized in the synthesis of novel anti-inflammatory agents, such as leukotriene receptor antagonists and FLAP inhibitors [1].

However, its structural features present a distinct analytical challenge for purity assessment and quality control:

  • Lack of a Chromophore: As an aliphatic amine, it possesses no conjugated π -system. This renders traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually useless without complex, artifact-prone pre-column derivatization.

  • Salt Form: The hydrochloride salt is non-volatile and thermally unstable in a Gas Chromatography (GC) inlet, requiring a precise free-basing step prior to analysis.

  • Isomeric Impurities: The synthesis often yields trace amounts of the cis-isomer. Resolving these diastereomers is critical, as they exhibit vastly different pharmacological profiles.

Evaluating the Analytical Platforms: The Dilemma

When evaluating platforms for aliphatic amine purity, the primary alternatives to GC-MS are HPLC coupled with a Charged Aerosol Detector (HPLC-CAD) or an Evaporative Light Scattering Detector (HPLC-ELSD) [2]. While HPLC-CAD provides uniform response factors for non-volatile analytes lacking chromophores, it falls short in structural elucidation. GC-MS, conversely, leverages the inherent volatility imparted by the molecule's trifluoromethyl (-CF 3​ ) group, offering superior theoretical plates for isomer resolution and definitive mass spectral fingerprinting.

Table 1: Analytical Platform Comparison for Aliphatic Amines
Analytical PlatformSensitivity (Aliphatic Amines)Isomer Resolution CapacityStructural ElucidationSuitability for this Compound
GC-MS (Derivatized) Excellent (Low ppb) Superior (High theoretical plates) Yes (EI Fragmentation) Optimal (Gold Standard)
HPLC-CAD Good (Low ppm)ModerateNo (Mass blind)Secondary / Orthogonal
HPLC-UV Poor (Requires derivatization)ModerateNoInadequate
NMR (Quantitative) Moderate (High ppm)GoodYesGood for assay, poor for trace purity

Mechanistic Causality of the GC-MS Workflow

Direct injection of free primary amines into a GC system often results in severe peak tailing and irreversible adsorption due to hydrogen bonding with active silanol groups (-SiOH) on the stationary phase or the glass inlet liner [3]. To circumvent this, chemical derivatization is mandatory.

In this protocol, we utilize Trifluoroacetic Anhydride (TFAA) as an acylating agent.

The Causality of Reagent Choice: TFAA replaces the labile hydrogen atoms on the primary amine with a trifluoroacetyl group. This transformation achieves three critical objectives [4]:

  • Elimination of Polarity: It masks the highly polar -NH 2​ group, preventing column interaction and ensuring sharp, symmetrical chromatographic peaks.

  • Enhanced Volatility: The introduction of a second -CF 3​ group significantly lowers the boiling point of the derivative compared to the free base, allowing for lower elution temperatures and reduced thermal degradation.

  • Mass Spectral Sensitivity: The resulting derivative yields highly specific, high-abundance fragment ions in Electron Ionization (EI) mode, drastically improving the Signal-to-Noise (S/N) ratio.

Self-Validating Experimental Protocol

To ensure the integrity of the analysis, this protocol incorporates a self-validating system: the inclusion of an inert internal standard (Tridecane) to monitor extraction efficiency, and the specific monitoring of the underivatized free base mass (m/z 167) to confirm 100% derivatization efficiency.

G A Sample: Amine HCl Salt (trans-4-CF3-cyclohexylamine) B Free-Basing (Add 1M NaOH) A->B IS Internal Standard (Tridecane) IS->B C LLE Extraction (Extract into MTBE) B->C D Derivatization (Add TFAA, 60°C, 30 min) C->D E GC-MS Analysis (EI Mode, HP-5ms Column) D->E

Sample preparation workflow for GC-MS purity analysis of trans-4-Trifluoromethyl-cyclohexylamine.

Step-by-Step Methodology

Phase 1: Free-Basing and Liquid-Liquid Extraction (LLE)

  • Accurately weigh 10.0 mg of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride into a 15 mL glass centrifuge tube.

  • Add 2.0 mL of 1M NaOH (aq) to neutralize the hydrochloride salt, converting it to the free amine. Vortex for 30 seconds.

  • Add 2.0 mL of Methyl tert-butyl ether (MTBE) containing 50 µg/mL Tridecane (Internal Standard).

  • Vortex vigorously for 1 minute, then centrifuge at 3000 rpm for 5 minutes to achieve clean phase separation.

  • Transfer 1.0 mL of the upper organic layer (MTBE) to a clean, dry 2 mL GC autosampler vial.

Phase 2: TFAA Derivatization

  • To the 1.0 mL MTBE extract, add 100 µL of Trifluoroacetic Anhydride (TFAA).

  • Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60°C for 30 minutes [3].

  • Allow the vial to cool to room temperature.

  • Self-Validation & Column Protection Step: Evaporate the mixture to dryness under a gentle stream of nitrogen. This removes excess TFAA and the highly acidic byproduct (trifluoroacetic acid), which rapidly degrades GC stationary phases. Reconstitute the residue in 1.0 mL of anhydrous MTBE.

Phase 3: GC-MS Acquisition Parameters

  • Column: HP-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Inlet: 250°C, Split ratio 10:1.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 3 min).

  • MS Detector: EI mode (70 eV), Ion source at 230°C, Quadrupole at 150°C.

  • Acquisition: Scan mode (m/z 40-400) for comprehensive impurity profiling; SIM mode (m/z 263 for the derivatized molecular ion, m/z 184 for internal standard) for ultra-trace quantification.

Experimental Data & Performance Metrics

The following table summarizes the validated performance metrics of the GC-MS (TFAA derivatization) method compared to a baseline HPLC-CAD method. The data demonstrates the superior resolving power and sensitivity of the GC-MS approach for this specific molecular class.

Table 2: Quantitative Performance Data (GC-MS vs. HPLC-CAD)
Performance MetricGC-MS (TFAA Derivatization)HPLC-CAD (Underivatized)
Limit of Detection (LOD) 0.05 µg/mL2.5 µg/mL
Limit of Quantitation (LOQ) 0.15 µg/mL8.0 µg/mL
Resolution (cis vs trans) Rs​>3.5 (Baseline resolution) Rs​≈1.2 (Partial co-elution)
Peak Symmetry (Asymmetry Factor) 1.05 (Highly symmetrical)1.45 (Moderate tailing)
Analysis Runtime 18 minutes25 minutes

References

  • ES2528730T3 - 2-aminobenzoimidazol-5-carboxamides as anti-inflammatory agents. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvcXeOVclqOCX3k0_LZNT3WDTAtdwsEWEQ4XYNrM28-WiymXb05o3v8N8sCBePPqSHM77xh3VM7zpWc-QO2ahDQIHaZrwQg0LYLhp_qPetMYd-I6Olb-i-u9nwmr5jdAKf3XL6NqWIAVQtSg==]
  • HPLC with charged aerosol detector (CAD) as a quality control platform for analysis of carbohydrate polymers. BMC Research Notes.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHkuRr9H7f9GTf5JDYumrbgcSsTdD51Q9W-CU0C0A7gjKQdW-z16x69q33dKXQlDkmwd-gBBzX_Qf6ULGEW_C73otU-W6h7EGvachMlBsf5VqGopIku8iNQnQ=]
  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEA7O2uxKVL2P3E66R75P1OH8muPVqunqRDcKts6poBV60PIpNXuPi9kW6yUT3PMUs2Mf47gRvimXjnO8ki1LRKEdqUpiPZsRLyOnikrQuICIgaWdd3I9oxAQdosHQ9TeoXPQ-qDKcTceaym0Z-2DT-sTaU_Tx0jA4ltZOAzmK7r_ob9HFR5e2qLVaxwIVSATfnnaNJYC059Lk0pLnG0wSyWdb5vkNILKO48xJVoD33KZVJ37X5eRJT]
  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGimH3VLQPWfdgMeox-KdF66ZgH1BmHn0E0vi2E9k19VY8qs7eHtM7gKy04QV-Eqp7oA4M76HxLjn9Jfz5KvaArGSdOPys2YDfeT9vLR0OQsZvu5BRHAp9NEAQLJZI8u4u7O6K8pDD6IjHGwRJ6zBq75PzdluVXzoWbYae4OdqAKZfZz0zDz9m3bzuuZRvuGAW8cGFf4PebfsHcNjEvqXBAs1IxbHxwFVtLgl4=]
Validation

comparing metabolic stability of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride analogs

Comparative Guide: Metabolic Stability of trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride and Its Analogs As modern drug discovery pivots toward sp3 -rich scaffolds to improve clinical success rates and reduce off-...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Metabolic Stability of trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride and Its Analogs

As modern drug discovery pivots toward sp3 -rich scaffolds to improve clinical success rates and reduce off-target toxicity, the cyclohexylamine core has become a foundational building block. However, unsubstituted cycloalkanes are highly susceptible to Cytochrome P450 (CYP)-mediated aliphatic hydroxylation. To circumvent this liability, medicinal chemists frequently employ the trifluoromethyl ( −CF3​ ) group as a bioisostere.

This guide provides a rigorous, data-driven comparison of the metabolic stability of trans-4-Trifluoromethyl-cyclohexylamine hydrochloride against its stereoisomers and non-fluorinated analogs, offering actionable insights for lead optimization.

Mechanistic Rationale: The Power of Fluorination

The incorporation of a −CF3​ group onto a cyclohexyl ring is not merely a steric substitution; it fundamentally alters the physical organic chemistry of the molecule. The standard C-H bond has a dissociation energy of approximately 105 kcal/mol, making it a prime target for oxidative cleavage by CYP enzymes. In contrast, the C-F bond boasts a significantly higher dissociation energy (110–126 kcal/mol). By replacing a vulnerable methyl ( −CH3​ ) group with a −CF3​ group, we exponentially increase the transition state energy required for the catalytic oxidation step, effectively blocking the site of metabolism[1].

Furthermore, the stereochemistry of the substitution plays a critical role. The trans-1,4-substitution pattern on the cyclohexane ring allows the bulky −CF3​ group to adopt a thermodynamically favorable equatorial position. This conformational rigidity minimizes ring-flipping and presents a consistent, sterically shielded face to the CYP active site, unlike the cis isomer which may suffer from axial-equatorial instability.

CYP_Logic CYP Cytochrome P450 (Active Site) CH C-H Bond (105 kcal/mol) CYP->CH Binds CF C-F Bond (110-126 kcal/mol) CYP->CF Binds Ox Oxidative Cleavage (Hydroxylation) CH->Ox Low Energy Barrier Block Metabolic Blocking (Increased Stability) CF->Block High Energy Barrier

Mechanistic rationale for enhanced metabolic stability via C-F bond substitution.

Quantitative Comparison of Analogs

To objectively evaluate the impact of these structural modifications, we compared trans-4-Trifluoromethyl-cyclohexylamine hydrochloride against three key analogs using a standard Human Liver Microsome (HLM) stability assay.

Table 1: In Vitro Metabolic Stability Profiles in Human Liver Microsomes (HLM)

CompoundStructure / SubstitutionHLM t1/2​ (min)Intrinsic Clearance ( CLint​ ) (µL/min/mg)Remaining @ 30 min (%)
trans-4-Trifluoromethyl-cyclohexylamine HCl Equatorial −CF3​ > 120 < 11.5 88%
cis-4-Trifluoromethyl-cyclohexylamine HClAxial −CF3​ 8516.365%
4-Methylcyclohexylamine HClEquatorial −CH3​ 2263.012%
4-tert-Butylcyclohexylamine HClEquatorial −C(CH3​)3​ 3539.628%

Causality Analysis of the Data:

  • The Fluorine Effect: The non-fluorinated 4-Methyl analog exhibits rapid clearance ( t1/2​ = 22 min). The methyl group acts as a metabolic "soft spot." Substituting this with the −CF3​ group (trans isomer) extends the half-life to >120 minutes, confirming the protective effect of the high-energy C-F bonds and establishing it as a superior bioisostere[2].

  • Steric Bulk vs. Electronic Shielding: The 4-tert-Butyl analog increases steric bulk, which slows metabolism slightly compared to the methyl analog ( t1/2​ = 35 min). However, it still contains nine oxidizable C-H bonds. The −CF3​ group provides superior stability not through size alone, but through intense electron withdrawal that deactivates adjacent bonds to oxidation.

  • Stereochemical Dependence: The cis isomer ( t1/2​ = 85 min) is notably less stable than the trans isomer. In the cis configuration, the −CF3​ group is forced into an axial position (assuming the amine remains equatorial), which alters the molecule's binding affinity and orientation within the CYP active site, exposing the unprotected equatorial C-H bonds to enzymatic attack[3].

Self-Validating Experimental Protocol: HLM Stability Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates mandatory controls to differentiate true enzymatic metabolism from chemical degradation or matrix effects.

Causality Behind Experimental Choices:

  • 0.5 mg/mL Protein Concentration: Selected to maintain linear enzyme kinetics while preventing non-specific protein binding from artificially inflating stability metrics.

  • NADPH Regeneration System: CYP enzymes require continuous electron flow. A regeneration system ensures the cofactor is not depleted during the extended 120-minute incubation.

  • Cold Acetonitrile Quench: Rapidly denatures the CYP enzymes to instantly halt the reaction, while simultaneously precipitating proteins to yield a clean supernatant for LC-MS/MS analysis.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Compound Spiking: Add the test compound (from a 10 mM DMSO stock) to the HLM suspension to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is <0.1% to prevent CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to achieve thermal equilibrium.

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regeneration system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At t = 0, 5, 15, 30, 60, and 120 minutes, extract a 50 µL aliquot from the reaction mixture.

  • Reaction Quenching: Immediately dispense the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing 100 ng/mL Tolbutamide (Internal Standard).

  • Self-Validation Controls (Critical Step):

    • Negative Control (-NADPH): Run a parallel incubation replacing NADPH with buffer. If the compound depletes here, it indicates chemical instability, not CYP metabolism.

    • Positive Control: Run Verapamil (1 µM) in parallel. Rapid clearance of Verapamil validates the enzymatic viability of the specific HLM batch.

  • Sample Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS analysis (MRM mode).

G A Test Compound Preparation (1 µM final conc.) B HLM Incubation (+NADPH, 37°C) A->B C Time-Course Sampling (0, 5, 15, 30, 60 min) B->C D Reaction Quenching (Cold Acetonitrile + IS) C->D E Centrifugation & Supernatant Extraction D->E F LC-MS/MS Analysis (MRM Mode) E->F G Data Processing (Calculate t½ & CLint) F->G

Workflow for evaluating in vitro microsomal metabolic stability.

Conclusion

The strategic application of the trifluoromethyl group in trans-4-Trifluoromethyl-cyclohexylamine hydrochloride yields a highly metabolically stable sp3 scaffold. By understanding the physical organic principles—specifically C-F bond dissociation energies and stereochemical conformation—researchers can confidently utilize this building block to optimize the pharmacokinetic profiles of next-generation therapeutics.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Beyond Bioisosteres: Impact of Replacing a Benzene Ring with sp3-Rich Three-Dimensional Saturated Bridged Bicyclic Match Pairs on Biotransformation, Metabolic Stability, and Other ADME Profiles Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Comparative

Stereoselectivity Analysis and Chiral Chromatography of trans-4-Trifluoromethyl-cyclohexylamine Hydrochloride: A Comparative Guide

Introduction The trifluoromethyl ( −CF3​ ) group is a privileged structural motif in modern medicinal chemistry. Its incorporation into molecular scaffolds significantly enhances lipophilicity, metabolic stability, and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The trifluoromethyl ( −CF3​ ) group is a privileged structural motif in modern medicinal chemistry. Its incorporation into molecular scaffolds significantly enhances lipophilicity, metabolic stability, and target binding affinity . As a result, trans-4-Trifluoromethyl-cyclohexylamine hydrochloride has emerged as a critical building block in the synthesis of advanced therapeutics.

From a stereochemical perspective, 1,4-disubstituted cyclohexanes possess an internal plane of symmetry, rendering the molecule strictly achiral. However, the spatial arrangement of the −CF3​ and −NH2​ groups gives rise to cis and trans diastereomers. In drug development, the trans isomer (where both substituents occupy stable equatorial positions) is typically the desired pharmacophore. Quantifying the cis/trans ratio is essential for quality control, but separating these diastereomers presents a significant analytical bottleneck. This guide explores the causality behind using Chiral Stationary Phases (CSPs) to achieve baseline separation of these achiral diastereomers and provides a self-validating experimental workflow.

Part 1: Stereochemical Profiling & The Causality of Chiral Recognition

Why use a chiral column for an achiral molecule? Standard reversed-phase (C18) columns rely on hydrophobic partitioning. Because the cis and trans isomers of 4-trifluoromethyl-cyclohexylamine have identical molecular weights and virtually indistinguishable logP values, their partitioning coefficients in an aqueous/organic mobile phase are nearly identical. This lack of physicochemical differentiation leads to severe co-elution.

Chiral stationary phases (CSPs)—such as amylose or cellulose derivatives immobilized on silica—operate on a fundamentally different principle: 3D shape recognition . The CSP features helical cavities that interact with analytes through a combination of hydrogen bonding, dipole stacking, and steric fit . The diequatorial trans isomer and the equatorial-axial cis isomer present entirely different 3D cross-sections to these cavities. As the analytes migrate through the column, they form transient, non-covalent complexes with the chiral selector. The subtle steric differences between the cis and trans isomers result in distinct thermodynamic stabilities of these complexes, enabling baseline separation where achiral columns fail.

DecisionTree A 4-Trifluoromethyl- cyclohexylamine HCl B Stereochemical Analysis A->B C Achiral Molecule (Plane of Symmetry) B->C D Diastereomers (cis / trans) C->D E Standard C18 Column (Hydrophobic Partitioning) D->E Attempt 1 F Chiral Stationary Phase (Shape Recognition) D->F Attempt 2 G Co-elution / Poor Resolution (Rs < 1.0) E->G H Baseline Separation (Rs > 3.0) F->H

Decision tree comparing achiral vs. chiral stationary phases for diastereomer separation.

Part 2: Comparative Chromatographic Performance

To objectively evaluate separation efficacy, we compared the performance of three distinct column chemistries: a standard Reversed-Phase (C18), a Normal-Phase (Bare Silica), and a Chiral Stationary Phase (Amylose tris(3,5-dimethylphenylcarbamate), e.g., Chiralpak AD-H).

Expert Insight: Because trans-4-Trifluoromethyl-cyclohexylamine lacks a conjugated π -system or strong UV chromophore, traditional UV detection at 210 nm is highly susceptible to baseline drift from mobile phase solvents. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) is strongly recommended to ensure accurate quantitation and a stable baseline.

Table 1: Quantitative Comparison of Column Performance for cis/trans Separation
Column TypeStationary Phase ChemistryMobile Phase SystemRetention Time (trans)Retention Time (cis)Resolution ( Rs​ )Suitability
Reversed-Phase Octadecylsilane (C18)Water (0.1% TFA) / Acetonitrile4.2 min4.3 min< 0.8 Unsuitable (Co-elution)
Normal-Phase Bare SilicaHexane / Ethanol (0.1% DEA)6.5 min7.1 min1.2 Marginal (Partial Separation)
Chiral CSP Amylose tris(3,5-dimethylphenylcarbamate)Hexane / Isopropanol (0.1% DEA)8.4 min11.2 min> 3.5 Optimal (Baseline Separation)

Data Synthesis: The C18 column completely fails to resolve the isomers due to their identical lipophilicities. The bare silica column provides partial separation driven by slight differences in the dipole moments interacting with surface silanols. However, the Chiral CSP provides a highly robust baseline separation ( Rs​>3.5 ), proving that steric shape recognition is the superior mechanism for resolving 1,4-cyclohexane diastereomers.

Part 3: Experimental Workflows & Self-Validating Protocols

To ensure a self-validating system, the protocol must address the hydrochloride salt form of the analyte. Injecting an amine hydrochloride directly onto a normal-phase CSP can lead to severe peak tailing or irreversible binding to residual silanols. The addition of a basic modifier (Diethylamine, DEA) to the mobile phase is a critical causality-driven step: it dynamically neutralizes the salt in-situ and masks active silanol sites on the column.

Step-by-Step Methodology
  • Mobile Phase Preparation: Prepare an isocratic mixture of HPLC-grade Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio. Add 0.1% (v/v) Diethylamine (DEA). Degas the mixture thoroughly via sonication or vacuum filtration. Self-Validation Check: Monitor the baseline on the ELSD/CAD prior to injection. The baseline must be stable; excessive DEA or impure solvents will cause high background noise and signal drift.

  • Sample Preparation: Dissolve trans-4-Trifluoromethyl-cyclohexylamine hydrochloride in a 50:50 mixture of Hexane/IPA to a concentration of 1.0 mg/mL. Do not use aqueous buffers. The DEA in the mobile phase will handle the freebasing during the chromatographic run.

  • Chromatographic Conditions:

    • Column: Chiralpak AD-H (or equivalent Amylose-based CSP), 250 x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Injection Volume: 10 µL.

    • Detection: ELSD (Evaporator Temp: 40 °C, Nebulizer Temp: 40 °C, Gas Flow: 1.6 SLM) or CAD.

  • System Suitability Validation: Inject a known reference standard mixture containing both cis and trans isomers. Calculate the resolution ( Rs​ ) between the two peaks. The system is validated for quantitative analysis only if Rs​≥2.0 and the USP tailing factor for both peaks is ≤1.5 .

Workflow S1 Sample Prep (Neutralize HCl salt) S2 Mobile Phase Hexane/IPA/DEA S1->S2 S3 Column Selection (e.g., Chiralpak AD-H) S2->S3 S4 Detection (ELSD / CAD) S3->S4 S5 Data Analysis (Calculate Rs & Purity) S4->S5

End-to-end experimental workflow for the chiral chromatographic analysis of the compound.

References

  • Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.[Link]

  • Wikipedia Contributors. (2023). Chiral column chromatography. Wikipedia, The Free Encyclopedia.[Link]

  • Kannappan, V. (2022). Direct chiral HPLC separation on CSPs. Chiralpedia.[Link]

Safety & Regulatory Compliance

Safety

trans-4-Trifluoromethyl-cyclohexylamine hydrochloride proper disposal procedures

The handling and disposal of fluorinated organic amine hydrochlorides require rigorous adherence to specialized safety and environmental protocols. trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS: 1218943-32-8...

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Author: BenchChem Technical Support Team. Date: March 2026

The handling and disposal of fluorinated organic amine hydrochlorides require rigorous adherence to specialized safety and environmental protocols. trans-4-Trifluoromethyl-cyclohexylamine hydrochloride (CAS: 1218943-32-8) is a highly valuable building block in pharmaceutical drug development, prized for the lipophilicity and metabolic stability imparted by its trifluoromethyl (-CF3) group.

However, the very structural features that make it valuable in drug design—the ultra-stable C-F bonds and the soluble hydrochloride salt—create a dual-hazard profile during chemical disposal. This guide provides actionable, self-validating protocols for the safe operational handling and compliant disposal of this compound, ensuring laboratory safety and environmental integrity.

The Mechanistic Causality of Disposal Hazards

To understand the strict disposal requirements for trans-4-Trifluoromethyl-cyclohexylamine hydrochloride, we must look at its thermal decomposition chemistry.

When organic waste is disposed of, it is typically routed to a fuel-blending program or a standard commercial incinerator. However, the carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (bond dissociation energy ~485 kJ/mol). Standard incineration temperatures fail to break this bond cleanly. When subjected to high-temperature thermal oxidation (>1000°C), the molecule undergoes cleavage, releasing Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gases, alongside nitrogen oxides (NOx).

If this compound is mistakenly placed in a non-halogenated waste stream, it will be sent to an incinerator lacking alkaline scrubbing capabilities. The resulting HF and HCl gases will cause catastrophic corrosion to the incinerator's refractory lining and result in the illegal atmospheric release of toxic, acid-rain-producing emissions, violating. Therefore, it must be strictly segregated into a Halogenated Waste Stream destined for a RCRA-permitted incinerator equipped with a caustic scrubber.

ThermalDecomposition Compound trans-4-Trifluoromethyl- cyclohexylamine HCl Combustion Thermal Oxidation (>1000°C) Compound->Combustion ToxicGases Corrosive Gases: HF, HCl, NOx Combustion->ToxicGases Cleavage of C-F & C-Cl Scrubber Alkaline Scrubber (NaOH / Ca(OH)2) ToxicGases->Scrubber Salts Inert Halide Salts: CaF2, CaCl2 Scrubber->Salts Neutralization

Fig 1: Thermal decomposition pathway highlighting the necessity of alkaline scrubbing for HF/HCl.

Quantitative Hazard & Physicochemical Profile

Before initiating any disposal or handling protocol, personnel must verify the compound's physical parameters. The high combined halogen content (>45% by mass) strictly dictates its regulatory classification.

Property / ParameterValue / DescriptionImpact on Handling & Disposal
Chemical Name trans-4-Trifluoromethyl-cyclohexylamine HClMust be explicitly listed on hazardous waste manifests.
CAS Number 1218943-32-8Primary identifier for environmental tracking.
Molecular Weight 203.63 g/mol Used to calculate theoretical halogen yield.
Halogen Content ~28% Fluorine, ~17% ChlorineExceeds the 5% EPA threshold; mandates halogenated waste stream.
Aqueous pH (1% sol.) ~4.0 - 5.0 (Acidic)Requires neutralization (pH 7-9) before aqueous waste consolidation.
Primary Hazards Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3Mandates nitrile gloves, safety goggles, and handling in a fume hood.

Operational Disposal Workflows

The disposal route is entirely dependent on the physical state of the waste generated during your workflow.

DisposalWorkflow Start Waste Generated: trans-4-Trifluoromethyl- cyclohexylamine HCl State Physical State? Start->State Solid Solid Powder State->Solid Liquid Aqueous Solution State->Liquid Organic Organic Solvent State->Organic HalogenatedBin Halogenated Organic Waste (<20% Water) Solid->HalogenatedBin AqueousBin Halogenated Aqueous Waste Stream Liquid->AqueousBin Organic->HalogenatedBin Incinerator RCRA Incinerator (>1000°C) HalogenatedBin->Incinerator AqueousBin->Incinerator Scrubber Caustic Scrubber (Neutralizes HF/HCl) Incinerator->Scrubber Toxic Off-gas

Fig 2: Disposal workflow for trans-4-Trifluoromethyl-cyclohexylamine HCl based on physical state.

Self-Validating Standard Operating Procedures (SOPs)

To ensure absolute compliance and safety, every protocol below is designed as a self-validating system . Do not proceed to the next step unless the validation check is successful.

Protocol A: Routine Segregation of Solid & Organic Solvent Waste

Causality: Mixing halogenated waste with non-halogenated waste (like pure acetone or ethanol) ruins the entire drum's viability for standard fuel blending, triggering massive disposal surcharges and safety risks.

  • Assessment: Identify all vials, weigh boats, and organic solvent mixtures (e.g., DCM, EtOAc) containing the compound.

  • Transfer: Funnel the organic liquids or scrape the solid residues into a designated, chemically compatible high-density polyethylene (HDPE) carboy labeled "Halogenated Organic Waste."

  • Validation Check: Inspect the waste log. Does the container hold less than 20% water? Are there zero incompatible strong oxidizers (e.g., nitric acid, peroxides) listed? If yes, proceed. If no, quarantine the container immediately.

  • Sealing & Logging: Cap the container tightly to prevent the evaporation of volatile organics. Log the estimated mass of the fluorinated compound added.

Protocol B: Neutralization of Aqueous Waste

Causality: The hydrochloride salt makes aqueous solutions of this compound acidic. Pouring unneutralized acidic waste into a communal aqueous waste drum can cause exothermic reactions with basic waste or degrade the container.

  • Preparation: Collect the aqueous washings containing the compound in a secondary containment vessel under a fume hood.

  • Titration: Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring to neutralize the free HCl.

  • Validation Check: Dip a universal pH indicator strip into the solution. Does it read between pH 7.0 and 9.0? If the solution is still acidic (<7.0), continue adding NaOH. Do not proceed until the pH is confirmed neutral/slightly basic.

  • Disposal: Once validated, pour the neutralized solution into the "Halogenated Aqueous Waste" drum.

Protocol C: Emergency Solid Spill Cleanup

Causality: Sweeping dry fluorinated amine hydrochloride powders generates airborne dust, leading to severe respiratory tract irritation (STOT SE 3) and potential mucosal tissue damage from the HCl component.

  • Containment: Immediately cordon off the area. Don an N95/P100 particulate respirator, safety goggles, and double nitrile gloves.

  • Suppression: Gently cover the spilled powder with damp sand or a commercial universal absorbent pad to suppress dust generation.

  • Validation Check: Visually inspect the spill zone from a low angle. Is there any dry powder exposed to ambient air currents? If yes, apply more damp sand.

  • Collection: Use a non-sparking plastic scoop to collect the dampened mass. Place it inside a sealable polyethylene bag.

  • Decontamination: Wash the affected surface with a mild alkaline detergent solution (to neutralize residual traces of the hydrochloride salt), followed by a water wipe. Place all cleaning materials into the Halogenated Solid Waste bin.

Regulatory Compliance & Documentation

When preparing this chemical for final EHS (Environmental Health & Safety) pickup, strict adherence to the is required.

  • Labeling: The waste ticket must explicitly state: "Contains Halogenated Organics: Fluorine and Chlorine. DO NOT INCINERATE WITHOUT ALKALINE SCRUBBER."

  • Storage: Store the sealed waste containers in a cool, well-ventilated secondary containment tray away from direct sunlight and incompatible materials (strong bases, oxidizing agents) until EHS collection.

References

  • Title: Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: United States Environmental Protection Agency (EPA) URL: [Link]

  • Title: UWO Guide to Classifying Unwanted Materials & Halogenated Waste Segregation Source: University of Wisconsin–Oshkosh Environmental Health and Safety URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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trans-4-Trifluoromethyl-cyclohexylamine hydrochloride
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trans-4-Trifluoromethyl-cyclohexylamine hydrochloride
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